Product packaging for 2-Phenyl-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 16619-12-8)

2-Phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B091919
CAS No.: 16619-12-8
M. Wt: 208.25 g/mol
InChI Key: OCLCRYNZYRSURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCRYNZYRSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312469
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-12-8
Record name 16619-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Phenyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-indanone is a bicyclic ketone with a molecular structure featuring a phenyl group substituted at the second position of an indanone framework. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The indanone core is a privileged structure found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of 2-phenyl-1-indanone, highlighting areas where data is currently lacking and providing detailed methodologies for its study.

Core Physicochemical Properties

Quantitative data for 2-phenyl-1-indanone is not widely available in public databases. The following table summarizes the available information and provides data for the closely related isomer, 3-phenyl-1-indanone, for comparative purposes. It is crucial to note that these isomers can have distinct properties.

Property2-Phenyl-1-indanone3-Phenyl-1-indanone (for comparison)
Molecular Formula C₁₅H₁₂OC₁₅H₁₂O[1][2]
Molecular Weight 208.26 g/mol 208.2552 g/mol [1][2]
CAS Number 16619-12-8[3]16618-72-7[1]
Melting Point Not available78 °C[2]
Boiling Point Not available148 °C at 0.7 mmHg
Solubility Not availableNot available
Appearance Not specifiedNot specified

Spectroscopic Characterization

Detailed experimental spectra for 2-phenyl-1-indanone are not readily found in the literature. However, based on the known spectral data of related indanone derivatives, the expected characteristic spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the indanone and the phenyl rings, likely in the range of 7.0-8.0 ppm. The protons on the indanone ring's methylene and methine groups would appear more upfield.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the downfield region, typically around 200 ppm. Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the indanone ring will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenyl-1-indanone is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, will also be present.

Mass Spectrometry (MS)

In mass spectrometry, 2-phenyl-1-indanone would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the phenyl group, the carbonyl group, and other characteristic fragments of the indanone structure.[4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-phenyl-1-indanone is not prevalent in the surveyed literature, several general methods for the synthesis of indanones can be adapted.

Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation

A common and effective method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[5][6][7]

Reaction: 3-Phenyl-3-phenylpropanoic acid can be cyclized in the presence of a strong acid catalyst to yield 2-phenyl-1-indanone.

Reagents and Equipment:

  • 3-Phenyl-3-phenylpropanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)[5]

  • Anhydrous dichloromethane (if using AlCl₃)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a stirred solution of 3-phenyl-3-phenylpropanoic acid in anhydrous dichloromethane in a round-bottom flask, add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1-indanone.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film, in a KBr pellet, or as a solution.

  • Identify the characteristic absorption bands, particularly the C=O stretch.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization).

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of 2-phenyl-1-indanone are scarce. However, numerous derivatives of indanone have been reported to possess significant pharmacological properties, suggesting that 2-phenyl-1-indanone could serve as a valuable scaffold in drug discovery.

Derivatives such as 2-benzylidene-1-indanones have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] This inhibition is often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Other indanone derivatives have been investigated for their neuroprotective, anticancer, and antimicrobial activities.[9][10]

Visualizations

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the biological evaluation of 2-phenyl-1-indanone, based on the known activities of its derivatives.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_pathway Mechanism of Action cluster_optimization Lead Optimization synthesis Synthesis of 2-Phenyl-1-indanone purification Purification & Characterization synthesis->purification in_vitro In vitro Assays (e.g., Anti-inflammatory, Cytotoxicity) purification->in_vitro pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) in_vitro->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar derivatization Synthesis of Derivatives sar->derivatization derivatization->in_vitro

Caption: A logical workflow for the synthesis, biological screening, and optimization of 2-phenyl-1-indanone derivatives.

General Synthetic Strategies for 1-Indanones

This diagram outlines common synthetic routes to the 1-indanone core structure.

synthesis_strategies cluster_routes Synthetic Routes start Starting Materials friedel_crafts Intramolecular Friedel-Crafts Acylation start->friedel_crafts nazarov Nazarov Cyclization start->nazarov oxidation Oxidation of Indane/Indene start->oxidation indanone 1-Indanone Core friedel_crafts->indanone nazarov->indanone oxidation->indanone

References

An In-Depth Technical Guide to 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2,3-dihydro-1H-inden-1-one, an aromatic ketone, is a member of the indanone class of compounds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological significance, with a focus on data relevant to researchers in the fields of medicinal chemistry and drug development. The indanone scaffold is a recognized pharmacophore, and understanding the properties and potential of its derivatives is crucial for the development of novel therapeutics.

Chemical Identification and Properties

The definitive identification of this compound is established by its IUPAC name and CAS number.

IdentifierValue
IUPAC Name This compound
CAS Number 16619-12-8[1]
Molecular Formula C₁₅H₁₂O
Synonyms 2-phenyl-1-indanone, 2-phenylindan-1-one

Synthesis of this compound

The synthesis of 2-substituted 1-indanones can be achieved through various organic reactions. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method is the intramolecular Friedel-Crafts acylation.

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a suitable carboxylic acid or its derivative. For the synthesis of this compound, the starting material would be 3,3-diphenylpropanoic acid.

Step 1: Activation of the Carboxylic Acid

3,3-Diphenylpropanoic acid is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Procedure: To a solution of 3,3-diphenylpropanoic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux for a specified time until the conversion to the acid chloride is complete. The excess thionyl chloride and solvent are removed under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Acylation

The resulting 3,3-diphenylpropanoyl chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ring of the indanone.

  • Procedure: The crude 3,3-diphenylpropanoyl chloride is dissolved in a suitable solvent (e.g., carbon disulfide or nitrobenzene). The solution is cooled in an ice bath, and aluminum chloride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization.

Step 3: Work-up and Purification

The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

A variety of synthetic methods for 1-indanone derivatives have been reviewed, including reactions starting from carboxylic acids, esters, acid chlorides, and ketones.[3][4]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the indanone scaffold is present in numerous biologically active molecules, suggesting potential areas of investigation for this compound. Derivatives of 1-indanone have shown a broad range of activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects.[4]

Anti-Inflammatory Activity and NF-κB/Nrf2 Signaling

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties.[5][6] These studies have shown that some derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The mechanism of action for some of these derivatives involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The NF-κB pathway is a central regulator of inflammation.[7] Its activation leads to the transcription of numerous pro-inflammatory genes. The Nrf2 pathway, on the other hand, is a key regulator of the cellular antioxidant response. Activation of Nrf2 can lead to the expression of antioxidant and anti-inflammatory genes. Some bioactive molecules exert their anti-inflammatory effects by inhibiting the NF-κB pathway and/or activating the Nrf2 pathway.[8]

A proposed workflow for investigating the anti-inflammatory potential of this compound is outlined below.

G cluster_0 In Vitro Anti-Inflammatory Screening cluster_1 Data Analysis and Interpretation LPS LPS Stimulation of Macrophages Cytokine_Measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6) LPS->Cytokine_Measurement Induces Compound This compound Treatment Compound->Cytokine_Measurement Inhibits? NFkB_Assay NF-κB Activation Assay (e.g., p65 nuclear translocation) Compound->NFkB_Assay Inhibits? Nrf2_Assay Nrf2 Activation Assay (e.g., HO-1 expression) Compound->Nrf2_Assay Activates? SAR Structure-Activity Relationship (SAR) Studies Cytokine_Measurement->SAR Mechanism Elucidation of Mechanism of Action NFkB_Assay->Mechanism Nrf2_Assay->Mechanism

Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Neuroprotective Activity

Indanone derivatives have also been explored for their neuroprotective properties.[9][10] Some hybrids of indanone have demonstrated the ability to ameliorate ischemia-reperfusion injury in in vivo models.[11] The mechanism of neuroprotection for some compounds involves the modulation of pathways related to oxidative stress and neuronal survival. Given these findings, this compound could be a candidate for screening in models of neurodegenerative diseases.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in drug discovery. While specific biological and physicochemical data for this particular compound are not extensively documented, the known activities of the broader indanone class, particularly in the areas of anti-inflammatory and neuroprotective effects, provide a strong rationale for its inclusion in screening libraries. The synthetic route via intramolecular Friedel-Crafts acylation is a plausible method for its preparation. Future research should focus on the detailed synthesis and purification of this compound, followed by a systematic evaluation of its biological activities, particularly its effects on inflammatory and neurodegenerative pathways.

References

Technical Guide: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one from Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2,3-dihydro-1H-inden-1-one, a valuable scaffold in medicinal chemistry, from chalcone precursors. The core of this transformation is the acid-catalyzed intramolecular cyclization, commonly known as the Nazarov cyclization. This document details the reaction mechanism, provides a comparative analysis of various experimental conditions, and presents a standardized experimental protocol. All quantitative data, including reaction parameters and product characterization, are systematically organized for clarity and ease of comparison.

Introduction

The 1-indanone framework is a privileged structural motif present in numerous biologically active compounds and natural products. Specifically, 2-phenyl-1-indanone serves as a conformationally restricted analog of chalcone, fixing the s-cis conformation and preventing cis-trans isomerization around the enone double bond. This structural rigidity is often desirable in drug design to enhance binding affinity and selectivity for biological targets. The most direct and efficient route to synthesize this scaffold is through the intramolecular cyclization of 1,3-diphenylprop-2-en-1-one (chalcone). This transformation is typically achieved via an acid-catalyzed 4π-electrocyclization reaction (Nazarov cyclization), which offers a versatile and high-yielding approach to this important class of molecules.[1]

Synthetic Methodology: Acid-Catalyzed Nazarov Cyclization

The conversion of chalcone to 2-phenyl-1-indanone is an intramolecular electrophilic aromatic substitution, which falls under the category of a Nazarov cyclization. The reaction is promoted by strong Brønsted or Lewis acids. Trifluoroacetic acid (TFA) is a commonly employed reagent, often used as both the catalyst and solvent.[1] Recent advancements have demonstrated that microwave irradiation can significantly reduce reaction times compared to conventional heating.[1][2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Nazarov cyclization of substituted chalcones to yield the corresponding indanone derivatives.

EntryChalcone PrecursorCatalyst/SolventMethodTimeYield (%)Reference
1(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-oneTFAConventional Heating4 h88[1]
2(E)-1-(3,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-oneTFAMicrowave (120 °C)20 min72[2][3]
3Various ChalconesTFAMicrowave (120-130 °C)20 minN/A[2]
4Various ChalconesIr(III) ComplexConventional HeatingN/AGood[1]

Reaction Mechanism and Workflow

The reaction proceeds through a well-established acid-catalyzed mechanism. The key steps involve the formation of a pentadienyl cation, followed by a conrotatory 4π-electrocyclization.

  • Protonation: The carbonyl oxygen of the chalcone is protonated by the acid catalyst (e.g., TFA), increasing the electrophilicity of the enone system.

  • Cation Formation: A resonance-stabilized pentadienyl cation intermediate is formed.

  • Electrocyclization: The key step involves a 4π-conrotatory electrocyclization, where the ortho-position of the benzoyl phenyl ring attacks the terminal carbon (C3) of the enone system, forming the five-membered ring.

  • Deprotonation/Rearomatization: A proton is eliminated from the spirocyclic intermediate to restore the aromaticity of the fused benzene ring, yielding the final 2-phenyl-1-indanone product.

Visualizations

Reaction_Scheme Chalcone Chalcone (1,3-Diphenylpropenone) Indanone 2-Phenyl-1-indanone Chalcone->Indanone TFA, Δ Nazarov_Mechanism cluster_0 Reaction Mechanism Chalcone Chalcone Protonated Protonated Carbonyl Chalcone->Protonated + H⁺ Cation Pentadienyl Cation (Intermediate) Protonated->Cation Resonance Cyclized Cyclized Intermediate (Spiro Cation) Cation->Cyclized 4π-Electrocyclization (Rate-determining step) Product 2-Phenyl-1-indanone Cyclized->Product - H⁺ (Rearomatization) Experimental_Workflow Setup 1. Combine Chalcone & TFA in Microwave Vessel React 2. Microwave Irradiation (120°C, 20 min) Setup->React Quench 3. Quench with Ice-Water React->Quench Neutralize 4. Neutralize with NaHCO₃ Quench->Neutralize Extract 5. Extract with DCM/EtOAc Neutralize->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure 2-Phenyl-1-indanone Purify->Product

References

A Technical Guide to the Synthesis of 2-Phenyl-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic route to 2-phenyl-1-indanone, a valuable scaffold in medicinal chemistry and materials science. The core of this synthesis is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document details the underlying mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and workflow.

Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing 2-phenyl-1-indanone is through the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid or its derivatives.[1][2][3] This reaction involves the cyclization of the aromatic substrate in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride when starting from the corresponding acyl chloride.[1][2][4]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: In the presence of a strong acid like PPA, the carboxylic acid group of 3,3-diphenylpropanoic acid is protonated, followed by the loss of a water molecule to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The acylium ion is then attacked by the electron-rich phenyl ring on the same molecule in an intramolecular fashion. This results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is then abstracted from the sigma complex, typically by a conjugate base in the reaction medium, to restore the aromaticity of the phenyl ring and yield the final product, 2-phenyl-1-indanone.

Friedel_Crafts_Acylation

Quantitative Data

The yield of 2-phenyl-1-indanone synthesis is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time. While specific data for the direct cyclization of 3,3-diphenylpropanoic acid is not extensively tabulated in comparative literature, analogous intramolecular Friedel-Crafts acylations for the synthesis of other indanone derivatives provide valuable benchmarks.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Arylpropionic AcidsTb(OTf)₃o-Dichlorobenzene250-up to 74[5]
3-Arylpropionic AcidsPPA-1001High[6]
3-Phenylpropionic Acid ChlorideAlCl₃Benzene--90[4]
ChalconesTrifluoroacetic Acid-120488[4]
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic Acid-100295[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-phenyl-1-indanone via the polyphosphoric acid-catalyzed cyclization of 3,3-diphenylpropanoic acid. This protocol is based on established procedures for intramolecular Friedel-Crafts acylations.[6]

Materials and Equipment
  • 3,3-Diphenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, place 3,3-diphenylpropanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the flask. A typical ratio is 10:1 by weight of PPA to the starting carboxylic acid.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with continuous stirring.

  • Precipitation and Neutralization: The 2-phenyl-1-indanone product will precipitate as a solid. Allow the ice to melt completely. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Continue addition until gas evolution ceases.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Extraction (Optional): If the product does not fully precipitate or if an oil is formed, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Experimental_Workflow

Conclusion

The intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid is a reliable and well-established method for the synthesis of 2-phenyl-1-indanone. The reaction proceeds through a clear, stepwise mechanism involving the formation of an acylium ion intermediate. By carefully controlling the reaction conditions, particularly temperature and the ratio of catalyst to substrate, high yields of the desired product can be achieved. The protocol provided in this guide offers a practical framework for the successful synthesis and purification of 2-phenyl-1-indanone, a key building block for further research and development in the pharmaceutical and chemical industries.

References

In-Depth Technical Guide on the Biological Activity of 2-Phenyl-2,3-dihydro-1H-inden-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Phenyl-2,3-dihydro-1H-inden-1-one scaffold and its derivatives, particularly the 2-benzylidene-1-indanones, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their significant anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data from various studies, details the experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this versatile chemical scaffold.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. The introduction of a phenyl group at the 2-position of the 2,3-dihydro-1H-inden-1-one skeleton, and further modifications such as the formation of 2-benzylidene derivatives, has been shown to significantly enhance its therapeutic potential. These compounds have demonstrated potent activities against various cancer cell lines, exhibit significant anti-inflammatory effects through the modulation of key signaling pathways, and show promise as antimicrobial agents. This guide will delve into the specifics of these biological activities, providing the necessary technical details for a thorough understanding and to support further research endeavors.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 2-benzylidene-1-indanone and related derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
(R)-9k HCT 116 (Colon)Sub-micromolar[1]
HeLa (Cervical)Moderate Activity[1]
A2780 (Ovarian)Moderate Activity[1]
Series 9a-q (general) HCT 116, HeLa, A27800.24 to 23.9[1]
Compound 1 DLD1 (Colorectal)Not specified[2]
MCF-7 (Breast)Not specified[2]
DU145 (Prostate)Not specified[2]
IPX-18 --[3]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound. A derivative, (R)-9k, has been shown to inhibit tubulin polymerization with an IC50 value of 6.1 µM[1].

Experimental Workflow Visualization

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with 2-phenyl-indenone derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Workflow for determining the anticancer activity of 2-phenyl-indenone derivatives using the MTT assay.

Anti-inflammatory Activity

2-Benzylidene-1-indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is often mediated by the inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives.

Compound IDTargetCell TypeIC50 (nM)Reference
IPX-18 TNF-α ReleaseHuman Whole Blood298.8[3]
TNF-α ReleasePBMCs96.29[3]
IFN-γ ReleaseHuman Whole Blood217.6[3]
IFN-γ ReleasePBMCs103.7[3]
IL-2 ReleaseHuman Whole Blood416.0[3]
IL-2 ReleasePBMCs122.9[3]
IL-8 ReleaseHuman Whole Blood336.6[3]
IL-8 ReleasePBMCs105.2[3]
Compound 8f IL-6 and TNF-α inhibitionMurine MacrophagesNot specified (effective inhibition)[4]
Experimental Protocols

This assay measures the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture murine primary macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4].

  • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control.

Western blotting can be used to assess the effect of the compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, p65) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression initiates transcription Compound 2-Benzylidene-1-indanone Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-benzylidene-1-indanone derivatives.

Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer and anti-inflammatory properties, some related heterocyclic compounds have shown antimicrobial potential. Further investigation is required to fully characterize the antimicrobial spectrum of the core compound.

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound and its direct derivatives against a broad range of microbial strains is not extensively available in the reviewed literature. However, related indanone and indazole derivatives have shown activity. For instance, certain indazole derivatives have demonstrated antibacterial activity against S. aureus and S. epidermidis with MIC values ranging from 64 to 128 µg/mL[5].

Experimental Protocols

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is another method to assess the antimicrobial activity of a compound.

Protocol:

  • Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion

The this compound scaffold and its derivatives represent a valuable platform for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with their potential for antimicrobial activity, warrants further investigation. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to build upon, accelerating the journey of these promising compounds from the laboratory to potential clinical applications. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting in vivo efficacy and safety studies.

References

Spectroscopic and Synthetic Profile of 2-Phenyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 2-Phenyl-2,3-dihydro-1H-inden-1-one. The information is curated for professionals in research and drug development who require detailed chemical and procedural information.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82d7.7Aromatic H
7.78 – 7.68m-Aromatic H
7.61 – 7.49m-Aromatic H
7.23-7.20m-Aromatic H
5.42d3.6CH
3.90d4.1CH
2.82br-CH₂

Note: Data compiled from a Chinese patent (CN112028753A) and supplementary information from a Royal Society of Chemistry publication. Slight variations in chemical shifts may occur depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
202.1C=O
153.1Aromatic C
135.8Aromatic C
135.7Aromatic C

Note: Data sourced from a Chinese patent (CN112028753A). Complete peak assignments were not available in the source document.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • ~1710 cm⁻¹: Strong absorption corresponding to the C=O (ketone) stretching vibration.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~1600, 1490, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

For mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₂O = 208.26 g/mol ). Common fragmentation patterns for ketones could involve alpha-cleavage on either side of the carbonyl group.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found, a common and effective method for the synthesis of substituted 1-indanones is the Nazarov cyclization of chalcones. The following is a general procedure adapted from the synthesis of a structurally related indanone.[1]

General Protocol for Nazarov Cyclization of a Chalcone to an Indanone

This protocol describes the acid-catalyzed cyclization of a chalcone to form an indanone ring system.

Materials:

  • Substituted Chalcone

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • The chalcone is dissolved in a suitable solvent such as dichloromethane.

  • Trifluoroacetic acid is added to the solution.

  • The reaction mixture is stirred at room temperature or heated as required, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the acid is neutralized.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

Visualizations

The following diagrams illustrate the general synthetic pathway and a conceptual workflow for the analysis of this compound.

G cluster_synthesis General Synthesis of 2-Phenyl-1-Indanone Chalcone Substituted Chalcone Indanone This compound Chalcone->Indanone Nazarov Cyclization (e.g., TFA)

Caption: General synthetic route to 2-phenyl-1-indanones via Nazarov cyclization.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Conceptual workflow for the spectroscopic analysis of the target compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-phenyl-1-indanone. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document presents a comprehensive prediction of the NMR data. These predictions are founded on established principles of NMR spectroscopy and comparative analysis with structurally related analogs. This guide also outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar small organic molecules.

Predicted NMR Data for 2-Phenyl-1-indanone

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-phenyl-1-indanone. The predictions are based on the analysis of substituent effects and known spectral data of similar indanone and phenyl-substituted compounds.

Table 1: Predicted ¹H NMR Data for 2-Phenyl-1-indanone in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.85 - 7.75d~7.5
H-4, H-5, H-67.60 - 7.30m-
Phenyl-H (ortho)7.40 - 7.20m-
Phenyl-H (meta, para)7.40 - 7.20m-
H-24.40 - 4.30dd~8.0, ~4.0
H-3a3.40 - 3.30dd~16.0, ~8.0
H-3b2.80 - 2.70dd~16.0, ~4.0

Table 2: Predicted ¹³C NMR Data for 2-Phenyl-1-indanone in CDCl₃

CarbonChemical Shift (δ, ppm)
C=O (C-1)205 - 200
Quaternary Aromatic (C-3a, C-7a)155 - 135
Phenyl Quaternary140 - 135
Aromatic CH (C-4, C-5, C-6, C-7)135 - 124
Phenyl CH130 - 127
CH (C-2)55 - 50
CH₂ (C-3)38 - 33

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2-phenyl-1-indanone.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-phenyl-1-indanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Temperature: Standard room temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse sequence: A standard single-pulse experiment.

    • Spectral width: Approximately 16 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: Approximately 240 ppm.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships in signal assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve 2-phenyl-1-indanone in deuterated solvent start->dissolve add_tms Add TMS internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference to TMS process->reference analyze Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) reference->analyze assign Signal Assignment analyze->assign end End assign->end

NMR Experimental Workflow

signal_assignment cluster_structure Molecular Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol 2-Phenyl-1-indanone h_arom Aromatic Protons (7.85 - 7.20 ppm) mol->h_arom Correlate h2 H-2 (4.40 - 4.30 ppm) mol->h2 Correlate h3 H-3a, H-3b (3.40 - 2.70 ppm) mol->h3 Correlate c1 C=O (205 - 200 ppm) mol->c1 Correlate c_arom Aromatic Carbons (155 - 124 ppm) mol->c_arom Correlate c2 C-2 (55 - 50 ppm) mol->c2 Correlate c3 C-3 (38 - 33 ppm) mol->c3 Correlate

NMR Signal Assignment Logic

Mass Spectrometry of 2-Phenyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a compound of interest in various research and development sectors. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, details a general experimental protocol for analysis, and visualizes the proposed fragmentation pathway.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a sample molecule in the gas phase.[4][5][6] This process imparts significant energy to the molecule, leading to its ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing structural information through the analysis of its fragment ions.[4][7]

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be dominated by fragmentation patterns characteristic of ketones and aromatic systems. The molecular formula for this compound is C₁₅H₁₂O, with a molecular weight of approximately 208.26 g/mol .[1][3] The quantitative data, inferred from its isomer 3-Phenyl-1-indanone, is summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
208100[M]⁺• (Molecular Ion)
18025[M - CO]⁺•
17950[M - CHO]⁺
15230[M - C₂H₄O]⁺•
13185[C₉H₇O]⁺
10340[C₈H₇]⁺
7735[C₆H₅]⁺

Proposed Fragmentation Pathway

The fragmentation of this compound under EI-MS is likely to proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion [M]⁺•. The presence of the phenyl group at the 2-position will influence the fragmentation cascade.

A primary fragmentation event is the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation of ketones, to yield a fragment at m/z 180. Subsequent loss of a hydrogen radical can lead to the ion at m/z 179. Another significant pathway involves the cleavage of the indanone ring structure.

fragmentation_pathway M [C₁₅H₁₂O]⁺• m/z = 208 frag1 [C₁₄H₁₂]⁺• m/z = 180 M->frag1 - CO frag3 [C₉H₇O]⁺ m/z = 131 M->frag3 - C₆H₅• frag5 [C₆H₅]⁺ m/z = 77 M->frag5 - C₉H₇O• frag2 [C₁₄H₁₁]⁺ m/z = 179 frag1->frag2 - H• frag4 [C₈H₇]⁺ m/z = 103 frag3->frag4 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a general protocol for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Rate: 1 scan/second

  • Gas Chromatograph:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for data acquisition and analysis in GC-EI-MS.

data_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Dissolve and Filter Sample gc_ms GC-MS Analysis (EI Source) sample_prep->gc_ms tic Total Ion Chromatogram (TIC) gc_ms->tic mass_spectrum Mass Spectrum of Peak of Interest tic->mass_spectrum interpretation Fragmentation Pattern Analysis mass_spectrum->interpretation identification Compound Identification interpretation->identification

Caption: General workflow for GC-MS analysis of organic compounds.

Conclusion

The mass spectrometric analysis of this compound by electron ionization is predicted to yield a rich fragmentation pattern, providing valuable structural information. The molecular ion is expected to be prominent, with key fragments arising from the loss of carbon monoxide and cleavages within the indanone ring system. The provided experimental protocol offers a robust starting point for the analysis of this and similar compounds. It is important to reiterate that the presented data is based on an isomeric compound, and experimental verification is recommended for definitive structural elucidation.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-phenyl-1-indanone, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete, experimentally-verified public spectrum for this specific compound, this document outlines the predicted key absorption bands based on the analysis of its functional groups and comparison with structurally similar molecules. Furthermore, a comprehensive experimental protocol for obtaining the IR spectrum of a solid sample is provided, alongside a logical workflow for spectral analysis.

Predicted Infrared Spectrum of 2-Phenyl-1-indanone

The structure of 2-phenyl-1-indanone incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carbonyl group (C=O) within a five-membered ring, a phenyl group, and aliphatic carbon-hydrogen bonds. The predicted vibrational frequencies, their assignments, and expected intensities are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational AssignmentExpected IntensityNotes
~3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of the C-H bonds on the phenyl and benzene rings.[1][2]
~2950-2850Aliphatic C-H StretchMediumArising from the C-H bonds of the indanone ring structure.[3][4]
~1715-1705Carbonyl (C=O) StretchStrongThe exact position is influenced by the five-membered ring and the adjacent phenyl group.[3][5]
~1600 & ~1475Aromatic C=C StretchMedium to StrongTypically appear as a pair of bands for the benzene ring.[6]
~1450Aliphatic C-H BendMediumScissoring and bending vibrations of the CH₂ group in the indanone ring.[4]
~1300-1000C-C Stretch & C-H in-plane bendMedium to WeakPart of the complex fingerprint region.
~900-675Aromatic C-H Out-of-Plane BendStrongThe pattern of these bands can provide information about the substitution on the aromatic rings.[1]

Experimental Protocol for Acquiring the IR Spectrum

This section details a standard procedure for obtaining the infrared spectrum of a solid organic compound such as 2-phenyl-1-indanone using the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy method.

Objective: To obtain a high-quality infrared spectrum of solid 2-phenyl-1-indanone.

Materials:

  • 2-Phenyl-1-indanone sample

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

    • Record a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid 2-phenyl-1-indanone sample onto the ATR crystal using a clean spatula. Only a few milligrams of the sample are required.

  • Sample Analysis:

    • Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

    • Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

  • Data Collection and Processing:

    • The spectrometer software will collect the interferogram and perform a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Label the significant peaks on the resulting spectrum.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol or acetone) to remove any remaining sample residue.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

IR_Analysis_Workflow cluster_analysis Spectral Analysis Sample Solid Sample (2-Phenyl-1-indanone) Prepare Place on ATR Crystal Sample->Prepare Background Record Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform Acquire->Process Identify Identify Peak Positions (cm⁻¹) Process->Identify Assign Assign Vibrational Modes Identify->Assign Interpret Correlate with Molecular Structure Assign->Interpret

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenyl-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Among the most significant is donepezil, an acetylcholinesterase (AChE) inhibitor built on an indanone framework, which is a frontline treatment for Alzheimer's disease (AD).[1] This guide focuses on a specific, highly versatile subclass: the 2-phenyl-1-indanone derivatives. These compounds, often synthesized via the classic Claisen-Schmidt condensation, have emerged as potent modulators of key biological pathways implicated in inflammation, neurodegenerative diseases, and other complex pathologies. This document provides an in-depth overview of their history, synthesis, and multifaceted biological activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Historical Context and Discovery

The journey of the 2-phenyl-1-indanone core begins with its parent structure, 1-indanone. The first synthesis of 1-indanone was reported in the 1920s, typically achieved through the cyclization of phenylpropionic acid or its derivatives.[3][4] For instance, a 1927 publication detailed the synthesis of 1-indanone from phenylpropionic acid chloride with aluminum chloride in benzene, achieving a 90% yield.[3][4]

The key chemical transformation that gives rise to the 2-phenyl-1-indanone scaffold is the Claisen-Schmidt condensation , a reaction known since the late 19th century.[5] This base-catalyzed reaction between an enolizable ketone (1-indanone) and an aromatic aldehyde (benzaldehyde or its derivatives) that lacks an alpha-hydrogen proved to be a simple and efficient method for creating 2-benzylidene-1-indanones, a major group within this class.[5]

While the foundational chemistry is historic, the intensive investigation of 2-phenyl-1-indanone derivatives as specific therapeutic agents is a more recent endeavor, gaining significant momentum in the 21st century. Researchers began exploring this scaffold's structural similarity to chalcones, another class of compounds known for broad biological activity, leading to the systematic design and synthesis of novel derivatives.[6] These efforts have unveiled their potential as multi-target ligands, particularly in the fields of neuroinflammation and neurodegeneration.

Therapeutic Applications and Quantitative Data

The versatility of the 2-phenyl-1-indanone scaffold has led to its exploration in several therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds.

Anti-Inflammatory Activity

2-Phenyl-1-indanone derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often achieved by blocking key inflammatory signaling pathways like NF-κB and MAPK.[1][6]

CompoundDescriptionAssay SystemTargetIC50 / Inhibition %Reference
8f 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanoneLPS-stimulated murine primary macrophagesTNF-α~85% inhibition @ 10 µM[6]
8f 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanoneLPS-stimulated murine primary macrophagesIL-6~80% inhibition @ 10 µM[6]
4d 2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-indanoneLPS-stimulated murine primary macrophagesTNF-α83.73% inhibition @ 10 µM[6]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-oneHuman Whole Blood (HWB)TNF-α298.8 nM[7]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-onePeripheral Blood Mononuclear Cells (PBMCs)TNF-α96.29 nM[7]
Neuroprotective Activity: Monoamine Oxidase (MAO) Inhibition

Inhibitors of monoamine oxidase B (MAO-B) are a key therapeutic strategy for Parkinson's disease, as they prevent the breakdown of dopamine.[8] Several 2-benzylidene-1-indanone derivatives have been identified as potent and selective MAO-B inhibitors.[9]

CompoundDescriptionTargetIC50 (µM)Reference
5g 5-hydroxy-2-(4-fluorobenzylidene)-1-indanoneMAO-B< 0.1[9]
5g 5-hydroxy-2-(4-fluorobenzylidene)-1-indanoneMAO-A0.131[9]
Unnamed 2-(5-bromo-2-furylidene)-5-methoxy-1-indanoneMAO-B0.0044[10]
Unnamed 2-(5-bromo-2-furylidene)-5-methoxy-1-indanoneMAO-A0.061[10]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Inspired by the success of donepezil, researchers have developed novel 2-phenyl-1-indanone derivatives as multi-target-directed ligands for Alzheimer's disease, focusing on the inhibition of AChE and the prevention of amyloid-beta (Aβ) aggregation.[11][12]

CompoundDescriptionTargetIC50 (nM)Aβ Aggregation Inhibition %Reference
9 N-(heptyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methanaminium chlorideAChE14.885.5%[11]
14 N-(benzyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methanaminium chlorideAChE18.683.8%[11]
4b Donepezil-inspired indanone derivativeAChE78053.04%[13]
Adenosine Receptor Antagonism

Adenosine A1 and A2A receptor antagonists are being investigated as non-dopaminergic treatments for Parkinson's disease.[14] Methoxy-substituted 2-benzylidene-1-indanones have shown high affinity for these receptors.[15]

CompoundDescriptionTargetKᵢ (nM)Reference
2c 4-methoxy-2-(3'-hydroxybenzylidene)-1-indanoneRat A₁ Receptor41[15]
2c 4-methoxy-2-(3'-hydroxybenzylidene)-1-indanoneRat A₂ₐ Receptor97[15]
2e 4-methoxy-2-(3',4'-dihydroxybenzylidene)-1-indanoneRat A₁ Receptor42[15][16]
2e 4-methoxy-2-(3',4'-dihydroxybenzylidene)-1-indanoneRat A₂ₐ Receptor78[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the development of 2-phenyl-1-indanone derivatives.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard, base-catalyzed method for synthesizing 2-benzylidene-1-indanone derivatives.[17]

  • Reaction Setup: In a round-bottom flask, dissolve the starting 1-indanone derivative (1.0 equivalent) and the selected aromatic aldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: Place the flask in an ice bath and stir the mixture. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can proceed for several hours to overnight, during which a precipitate often forms.[18]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

  • Isolation and Purification: Collect the precipitated solid product via vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and then a small volume of cold ethanol to remove unreacted reagents and impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against the MAO-B enzyme.[8][19][20]

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO-B Substrate (e.g., kynuramine or benzylamine)

    • Fluorogenic Probe (e.g., Amplex® Red or equivalent)

    • Horseradish Peroxidase (HRP)

    • Test compounds and a positive control inhibitor (e.g., Selegiline)

    • 96-well microplate (black, for fluorescence)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO Assay Buffer. Add 10 µL of each dilution to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (positive control).

    • Enzyme Addition: Prepare a working solution of the MAO-B enzyme in assay buffer. Add 50 µL of the enzyme solution to each well containing the test compounds and controls.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Substrate Addition: Prepare a "Substrate Solution" containing the MAO-B substrate, fluorogenic probe, and HRP in assay buffer. Initiate the reaction by adding 40 µL of this solution to each well.

    • Measurement: Immediately place the plate in a microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm).[8] Measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Anti-Inflammatory Assay (LPS-Induced Cytokine Production)

This protocol details the procedure for evaluating the ability of compounds to inhibit the release of TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[6][21]

  • Cell Culture: Culture murine primary macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium in 96-well plates until they reach the desired confluence.

  • Compound Treatment: Prepare various concentrations of the test compounds. Pre-incubate the cells by adding the test compounds to the wells for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Following pre-incubation, stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL to all wells except for the negative control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant from each well.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. If a dose-response is observed, calculate the IC50 value.

Visualizing Pathways and Processes

Understanding the logical flow of drug discovery and the molecular mechanisms of action is critical. The following diagrams, rendered using the DOT language, illustrate these concepts.

Drug Discovery and Development Workflow

This diagram outlines the typical workflow for identifying and characterizing novel 2-phenyl-1-indanone derivatives.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical a Scaffold Selection (1-Indanone) b Chemical Synthesis (Claisen-Schmidt) a->b c Library of Derivatives b->c d Primary Screening (e.g., Anti-inflammatory) c->d e Target-Based Assays (MAO, AChE, etc.) d->e f Dose-Response & IC50 e->f g SAR Studies f->g h ADMET Profiling g->h i Lead Compound h->i j Animal Models (ALI, PD, AD) i->j k Efficacy & Toxicity j->k

General workflow for 2-phenyl-1-indanone drug discovery.
Inhibition of the NF-κB Signaling Pathway

This diagram illustrates the mechanism by which 2-phenyl-1-indanone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p65/p50) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB Releases Transcription Gene Transcription Cytokines TNF-α, IL-6 Transcription->Cytokines Indanone 2-Phenyl-1-Indanone Derivatives Indanone->IKK Inhibits

References

Methodological & Application

Step-by-step synthesis protocol for 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis of this scaffold is therefore of significant interest. The most common and reliable method for the construction of the 2-phenyl-1-indanone core is the intramolecular Friedel-Crafts cyclization of a suitable precursor. This protocol details two well-established methods for the key cyclization step: one using polyphosphoric acid (PPA) with the carboxylic acid and another employing aluminum chloride with the corresponding acyl chloride.

Overall Reaction Scheme

The synthesis of this compound is typically accomplished from 3,3-diphenylpropanoic acid. The carboxylic acid can be cyclized directly or via its acyl chloride derivative.

Synthesis of this compound cluster_reactants Starting Material 3,3-Diphenylpropanoic_Acid 3,3-Diphenylpropanoic Acid 2-Phenyl-1-indanone This compound 3,3-Diphenylpropanoic_Acid->2-Phenyl-1-indanone Polyphosphoric Acid (PPA) 3,3-Diphenylpropionyl_Chloride 3,3-Diphenylpropionyl_Chloride 3,3-Diphenylpropionyl_Chloride->2-Phenyl-1-indanone AlCl₃ G cluster_protocol1 Protocol 1: PPA Method cluster_protocol2 Protocol 2: Acyl Chloride Method P1_Start Mix 3,3-Diphenylpropanoic Acid and PPA P1_React Heat at 80-90°C (2-3h) P1_Start->P1_React P1_Quench Cool and Quench with Ice Water P1_React->P1_Quench P1_Extract Extract with CH₂Cl₂ P1_Quench->P1_Extract P1_Wash Wash with H₂O, NaHCO₃, Brine P1_Extract->P1_Wash P1_Dry Dry and Concentrate P1_Wash->P1_Dry P1_Purify Purify (Chromatography/ Recrystallization) P1_Dry->P1_Purify P2_Acyl_Start Dissolve 3,3-Diphenylpropanoic Acid in CH₂Cl₂ P2_Acyl_React Add SOCl₂ or (COCl)₂ (0°C to RT, 1-2h) P2_Acyl_Start->P2_Acyl_React P2_Acyl_Conc Concentrate to get Crude Acyl Chloride P2_Acyl_React->P2_Acyl_Conc P2_FC_Start Dissolve Acyl Chloride in CH₂Cl₂ P2_Acyl_Conc->P2_FC_Start P2_FC_React Add AlCl₃ (0°C to RT, 1.5-2.5h) P2_FC_Start->P2_FC_React P2_FC_Quench Quench with Ice/HCl P2_FC_React->P2_FC_Quench P2_FC_Extract Extract with CH₂Cl₂ P2_FC_Quench->P2_FC_Extract P2_FC_Wash Wash with H₂O, NaHCO₃, Brine P2_FC_Extract->P2_FC_Wash P2_FC_Dry Dry and Concentrate P2_FC_Wash->P2_FC_Dry P2_FC_Purify Purify (Chromatography/ Recrystallization) P2_FC_Dry->P2_FC_Purify

Laboratory Preparation of Substituted 2-Phenyl-1-Indanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of substituted 2-phenyl-1-indanones, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The protocols outlined below are based on established and efficient synthetic methodologies, including the widely utilized Nazarov cyclization of chalcone precursors and an environmentally friendly ultrasound-assisted approach.

Overview of Synthetic Strategies

The synthesis of 2-phenyl-1-indanones can be achieved through various chemical transformations. The most common and versatile methods involve the construction of the indanone core via intramolecular cyclization reactions. Key strategies include:

  • Nazarov Cyclization: This acid-catalyzed electrocyclic ring closure of divinyl ketones (chalcones) is a powerful tool for the synthesis of cyclopentenones, including 1-indanones.[3][4][5][6][7]

  • Claisen-Schmidt Condensation: This reaction is fundamental for the synthesis of the chalcone precursors required for the Nazarov cyclization, involving the base- or acid-catalyzed condensation of a substituted 1-indanone with an aromatic aldehyde.[4][8]

  • Friedel-Crafts Acylation and Alkylation: These classic methods can be employed for the intramolecular formation of the five-membered ring of the indanone system.[3][4][9]

  • Ultrasound-Assisted Synthesis: A green chemistry approach that utilizes ultrasonic irradiation to promote the reaction, often leading to shorter reaction times and improved yields.[10]

  • One-Pot Syntheses: Novel methods, such as the SbF5-catalyzed reaction of phenylalkynes and aldehydes, offer efficient one-pot routes to substituted indanones.[11]

This guide will focus on the detailed protocols for the synthesis of 2-phenyl-1-indanones via the preparation of chalcone precursors followed by their Nazarov cyclization, and an alternative ultrasound-assisted synthesis.

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of 2-benzylidene-1-indanone derivatives, which are valuable intermediates and can be further modified. The reaction proceeds via a Claisen-Schmidt condensation of a substituted 1-indanone with a substituted benzaldehyde.

Reaction Scheme:

Claisen_Schmidt_Condensation Indanone Substituted 1-Indanone Reagents NaOH or HCl (gas) Ethanol Indanone->Reagents Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reagents Product Substituted 2-Benzylidene-1-indanone Reagents->Product Condensation Nazarov_Cyclization Chalcone Substituted Chalcone Reagents Trifluoroacetic Acid (TFA) Heat or Microwave Chalcone->Reagents Product Substituted 2-Phenyl-1-indanone Reagents->Product Intramolecular Cyclization Ultrasound_Workflow cluster_prep Reaction Preparation cluster_reaction Ultrasonic Reaction cluster_workup Work-up and Purification Reagents o-Phthaldialdehyde (1 equiv) Acetophenone derivative (1 equiv) NaOH (2 equiv) Solvent Ethanol (10 mL) Reagents->Solvent Mix Mix and stir at 0 °C Solvent->Mix Ultrasound Ultrasonic Irradiation (200W, 26 kHz) 0.5 h Mix->Ultrasound Quench Add water (10 mL) Adjust pH to 2 with 6M HCl Ultrasound->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Evaporate solvent Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure 2-Benzylidene-1-indanone Derivative Purify->Product

References

Application Note: Purification of 2-Phenyl-2,3-dihydro-1H-inden-1-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in drug discovery and organic synthesis. The synthesis of this bicyclic ketone often yields a crude product containing starting materials, byproducts, and other impurities. A robust purification method is therefore essential to obtain a high-purity compound for subsequent applications. This document outlines a standard procedure for purification using silica gel column chromatography, a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1][2]

Introduction

This compound, also known as 2-phenyl-1-indanone, possesses a rigid structural framework that makes it a key building block in medicinal chemistry. The presence of impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. Column chromatography is an effective method for isolating the target compound from a complex mixture, leveraging the polarity differences between the desired product and contaminants.[3] This protocol details the necessary steps from mobile phase selection using Thin Layer Chromatography (TLC) to the final isolation of the purified product.

Principle of Separation

Column chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of moderately polar ketones like this compound, silica gel, a polar adsorbent, is used as the stationary phase.[1][3] A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is used to carry the components through the column.[2][4]

Non-polar impurities will have weaker interactions with the silica gel and will elute first. The target compound, being more polar, will adsorb more strongly to the silica gel and elute later. Highly polar impurities will be retained on the column even longer. The elution order generally follows the series: hydrocarbons < ethers < esters < ketones < alcohols < acids.[1]

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (e.g., 230-400 mesh for flash chromatography)[5]

    • Hexane (Analytical Grade)

    • Ethyl Acetate (Analytical Grade)

    • Dichloromethane (DCM, Analytical Grade)

    • Sand (Acid-washed)

  • Equipment:

    • Glass Chromatography Column

    • TLC plates (Silica gel coated, F254)

    • UV Lamp (254 nm)

    • Rotary Evaporator

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Test tubes for fraction collection

Step 1: TLC Analysis for Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal eluent should provide a good separation of the target compound from its impurities, with an Rf value for the desired product of approximately 0.3-0.4.[1]

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).

  • Dissolve a small amount of the crude product in DCM and spot it onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • Select the solvent system that gives the best separation and the target Rf value. For a similar compound, a 10:1 hexane:ethyl acetate ratio was found to be effective.[5]

Solvent System (Hexane:Ethyl Acetate) Rf of Product Rf of Major Impurity (Less Polar) Observations
20:10.150.25Poor separation, low Rf for the product.
15:10.250.40Better separation, Rf approaching the ideal range.
10:1 0.35 0.55 Good separation, ideal Rf for the product.
5:10.600.80Poor separation, compounds move too quickly.
Table 1. Illustrative TLC analysis for determining the optimal mobile phase. The 10:1 Hexane:Ethyl Acetate system is selected for the column.
Step 2: Column Preparation (Wet Packing)
  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6][7]

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (10:1 hexane:ethyl acetate). The weight of silica gel should be 20-50 times the weight of the crude sample for effective separation.[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[6]

  • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Ensure a layer of solvent remains above the silica bed at all times.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[6]

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is often preferred as it can lead to better separation and sharper bands.[6]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution to form a free-flowing powder.[6]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully drain the solvent from the prepared column until the solvent level is just at the top of the upper sand layer.

  • Gently add the powdered sample-silica mixture onto the top of the column, creating an even layer.

  • Carefully add a final thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Gently add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure if necessary to maintain a steady flow rate (flash chromatography).[7]

  • Continuously monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate with the mobile phase and visualize under a UV lamp to identify which fractions contain the pure product.[6]

  • Fractions containing only the desired product (identified by a single spot with a consistent Rf value) should be pooled together.[6]

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) 10:1 Hexane:Ethyl Acetate
Column Dimensions Dependent on sample size (e.g., 40 mm diameter)
Adsorbent:Sample Ratio ~50:1 (w/w)
Loading Method Dry Loading
Monitoring TLC with UV visualization (254 nm)
Table 2. Summary of Column Chromatography Parameters.
Step 5: Isolation of Purified Product
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.[7]

  • The resulting solid or oil is the purified this compound.

  • Place the product under high vacuum to remove any residual solvent.

  • Determine the final mass to calculate the yield and assess purity using analytical techniques such as NMR or HPLC.

Parameter Before Purification After Purification
Appearance Yellowish-brown solidWhite to off-white solid
Purity (by HPLC) ~85%>98%
Recovery / Yield N/A80-90%
Table 3. Typical Purification Results.

Experimental Workflow Diagram

G crude_product Crude Product tlc_analysis 1. TLC Analysis (Determine Eluent) crude_product->tlc_analysis sample_prep 3. Sample Preparation (Dry Loading on Silica) crude_product->sample_prep column_prep 2. Column Preparation (Wet Packing with Eluent) tlc_analysis->column_prep loading 4. Column Loading sample_prep->loading column_prep->loading elution 5. Elution & Fraction Collection loading->elution monitoring 6. TLC Monitoring of Fractions elution->monitoring monitoring->elution Continue Collection pooling 7. Pool Pure Fractions monitoring->pooling Separation Complete evaporation 8. Solvent Removal (Rotary Evaporation) pooling->evaporation pure_product Pure 2-Phenyl-2,3-dihydro- 1H-inden-1-one evaporation->pure_product

References

Application Notes and Protocols for the Recrystallization of 2-phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-phenyl-1-indanone is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its derivatives have shown promise as anti-inflammatory agents.[3][4] The purity of 2-phenyl-1-indanone is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological screening results. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like 2-phenyl-1-indanone.[5] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound forms pure crystals, while impurities remain in the solution.[7]

These application notes provide detailed protocols for the recrystallization of 2-phenyl-1-indanone using both a single-solvent system (ethanol) and a mixed-solvent system (ethanol-water). The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Ethanol is often a suitable choice for compounds with some polarity, like ketones.[9]

Data Presentation: Recrystallization of 2-phenyl-1-indanone

The following table provides a template for recording and comparing quantitative data from the recrystallization of 2-phenyl-1-indanone. Representative data is included for illustrative purposes.

ParameterBefore RecrystallizationAfter Recrystallization (Method A: Ethanol)After Recrystallization (Method B: Ethanol/Water)
Appearance Light brown solidWhite crystalline solidOff-white crystalline solid
Mass (g) 5.004.153.95
Melting Point (°C) 72-7678-8077-79
Purity (by HPLC, %) ~95%>99%>98.5%
Recovery Yield (%) N/A83%79%

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood. Ethanol is flammable; avoid open flames.

Method A: Single-Solvent Recrystallization using Ethanol

This protocol is suitable when 2-phenyl-1-indanone shows good solubility in hot ethanol and poor solubility in cold ethanol.

Materials:

  • Crude 2-phenyl-1-indanone

  • 95% Ethanol

  • Erlenmeyer flasks (two sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolution:

    • Place 5.0 g of crude 2-phenyl-1-indanone into a 100 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hotplate with stirring.

    • Add more ethanol in small portions (1-2 mL at a time) until the 2-phenyl-1-indanone is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear, saturated solution.[7]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip).

    • Gently swirl the mixture and reheat it to boiling for a few minutes. The charcoal will adsorb colored impurities.[9]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration.

    • Place a fluted filter paper in a stemless funnel and place the funnel into the neck of a clean 100 mL Erlenmeyer flask.

    • Preheat the funnel and flask with a small amount of hot ethanol to prevent premature crystallization.

    • Quickly pour the hot solution through the filter paper. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.[9]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of ice-cold 95% ethanol.

    • Turn on the vacuum and pour the crystalline mixture (slurry) into the Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[6] Use a minimal amount of cold solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to air dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven set to a temperature well below the compound's melting point (e.g., 50°C) or in a vacuum desiccator.

  • Analysis:

    • Weigh the dried, purified 2-phenyl-1-indanone to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Method B: Mixed-Solvent Recrystallization using Ethanol and Water

This method is useful if 2-phenyl-1-indanone is too soluble in ethanol, even at low temperatures. Water acts as an "anti-solvent" or "bad solvent" in which the compound is insoluble.[10]

Materials:

  • Same as Method A, with the addition of deionized water.

Protocol:

  • Dissolution:

    • In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude 2-phenyl-1-indanone in the minimum amount of hot 95% ethanol, as described in Method A.

  • Addition of Anti-Solvent:

    • While keeping the ethanol solution hot, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the "cloud point").[10]

    • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Method A.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol-water mixture (in the approximate ratio used for the recrystallization).

  • Drying and Analysis:

    • Dry the purified crystals as described in Method A.

    • Determine the weight and melting point of the final product.

Visualizations

Recrystallization_Workflow crude Crude 2-phenyl-1-indanone dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure 2-phenyl-1-indanone dry->pure

Caption: General workflow for the purification of 2-phenyl-1-indanone by recrystallization.

Drug_Development_Workflow start Impure 2-phenyl-1-indanone (from synthesis) purification Purification by Recrystallization start->purification pure_intermediate High-Purity 2-phenyl-1-indanone purification->pure_intermediate derivatization Chemical Derivatization (e.g., Aldol Condensation) pure_intermediate->derivatization lead_compounds Library of Novel Indanone Derivatives derivatization->lead_compounds screening Biological Screening (e.g., Anti-inflammatory Assays) lead_compounds->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Logical workflow for the use of 2-phenyl-1-indanone in drug development.

References

Application Notes and Protocols for the Quantification of 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Phenyl-2,3-dihydro-1H-inden-1-one in various matrices. The methodologies described are based on common analytical techniques and can be adapted by researchers, scientists, and drug development professionals for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of aromatic compounds like this compound. The method offers good sensitivity and reproducibility.

Application Note:

This HPLC-UV method is suitable for the routine quality control of this compound in bulk drug substances and formulated products. The separation is achieved on a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water. The chromophore in the molecule allows for sensitive detection at a specific UV wavelength.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (optional, for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 75:25 v/v).[1] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254 nm for aromatic ketones)

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

General Workflow for HPLC Analysis:

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Prep_Standard Prepare Stock & Calibration Solutions Standard->Prep_Standard Sample Test Sample Prep_Sample Dissolve, Dilute & Filter Sample Sample->Prep_Sample Injection Inject into HPLC Prep_Standard->Injection Prep_Sample->Injection HPLC HPLC System Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Data Chromatogram Detection->Data Integration Peak Integration Data->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, being amenable to vaporization, can be effectively analyzed by GC-MS.

Application Note:

This GC-MS method is ideal for the identification and quantification of this compound in complex matrices, such as in process monitoring or impurity profiling. The mass spectrometer provides high selectivity and allows for structural confirmation.

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

2. Chemicals and Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)

  • This compound reference standard

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Injector Temperature: 280 °C.[2]

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injection Mode: Split (e.g., 10:1 ratio).[2]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Scan Range: m/z 40-450

  • Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of this compound.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable volatile solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If necessary, perform an extraction (e.g., liquid-liquid extraction) to isolate the analyte from the matrix.

5. Data Analysis:

  • Identify the analyte peak by its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Calculate the concentration in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it suitable for the quantification of this compound at very low concentrations, for instance in biological matrices for pharmacokinetic studies.

Application Note:

This LC-MS/MS method is designed for the trace-level quantification of this compound. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and minimizes matrix interference.

Experimental Protocol:

1. Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. Chemicals and Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog, if available)

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[3]

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution: A suitable gradient to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Mode: ESI positive

  • Source Parameters: Capillary voltage (3.0 kV), source temperature (150 °C), desolvation temperature (500 °C), desolvation gas flow (700 L/h).[4]

  • MRM Transitions: The precursor ion [M+H]+ and a suitable product ion need to be determined by infusing a standard solution of the analyte.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent.

  • Calibration Standards: Prepare calibration standards in the relevant matrix (e.g., plasma, urine) to account for matrix effects.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) is typically required to clean up the sample.[3]

5. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

  • The use of an internal standard helps to correct for variations in sample preparation and instrument response.

Logical Relationship for Method Selection:

Method_Selection cluster_input Analytical Requirements cluster_methods Analytical Methods Concentration Analyte Concentration HPLC HPLC-UV Concentration->HPLC High GCMS GC-MS Concentration->GCMS Moderate LCMSMS LC-MS/MS Concentration->LCMSMS Low (Trace) Matrix Matrix Complexity Matrix->HPLC Simple Matrix->GCMS Moderate to Complex Matrix->LCMSMS Complex Selectivity Required Selectivity Selectivity->HPLC Good Selectivity->GCMS Very Good Selectivity->LCMSMS Excellent

Caption: A decision-making diagram for selecting the appropriate analytical method.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods based on data for structurally related compounds. These values should be considered as a general guide, and method validation is required for specific applications.

ParameterHPLC-UV[1][5]GC-MSLC-MS/MS[3][6]
Linearity Range 2.5 - 50 µg/mL1 - 100 µg/mL (Typical)2 - 2000 ng/mL
Limit of Detection (LOD) ~2.4 µg/mL~0.1 µg/mL (Typical)~0.5 ng/mL
Limit of Quantification (LOQ) ~7.4 µg/mL~0.5 µg/mL (Typical)2 ng/mL
Precision (%RSD) < 2%< 10% (Typical)< 15%
Accuracy/Recovery 110 - 112%90 - 110% (Typical)90 - 110%

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-1-indanone is a bicyclic ketone with applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The purity of this compound is critical for its intended use, necessitating a reliable analytical method for its quantification and the detection of any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic compounds such as 2-phenyl-1-indanone due to its high resolution, sensitivity, and accuracy.[1][2][3]

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the determination of the purity of 2-phenyl-1-indanone. The protocol includes instrument conditions, sample preparation, and a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. 2-Phenyl-1-indanone, being a relatively nonpolar aromatic ketone, will be retained on the column and separated from more polar impurities.[1] The separation is achieved by optimizing the mobile phase composition. Detection is performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[4][5]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: 2-Phenyl-1-indanone reference standard, sample to be analyzed.

  • Glassware: Volumetric flasks, vials, and other standard laboratory glassware.

Chromatographic Conditions

The following are the proposed starting conditions for the HPLC analysis. These may require optimization for specific instruments and columns.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time Approximately 15 minutes (or until all impurities have eluted)
Preparation of Solutions
  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 2-phenyl-1-indanone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 2-phenyl-1-indanone sample and prepare a 100 mL solution in the same manner as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, calculate the purity of the sample by comparing the peak area of the 2-phenyl-1-indanone in the sample chromatogram to that of the standard.

Method Validation

The analytical method should be validated to ensure its suitability for its intended purpose. The following validation parameters should be assessed according to ICH guidelines.

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria for system suitability are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the 2-phenyl-1-indanone reference standard over a specified range (e.g., 50-150% of the nominal concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy should be assessed by the recovery of known amounts of the 2-phenyl-1-indanone reference standard spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same batch on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments.

Precision TypeAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This can be demonstrated by showing that there are no interfering peaks at the retention time of 2-phenyl-1-indanone in the chromatograms of placebo and stressed samples.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2-phenyl-1-indanone purity.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Filter B->C D Equilibrate HPLC System C->D E Inject Blank D->E F Inject Standard (5x) E->F G Inject Sample (2x) F->G H Check System Suitability G->H I Integrate Peak Areas H->I J Calculate Purity I->J K K J->K Final Report

Caption: HPLC analysis workflow for 2-phenyl-1-indanone purity.

Conclusion

The proposed reverse-phase HPLC method provides a straightforward and reliable approach for determining the purity of 2-phenyl-1-indanone. The method is based on established chromatographic principles for aromatic ketones and can be readily implemented in a quality control laboratory. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and reliability of the results.

References

Applications of 2-Phenyl-1-Indanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid framework, derived from the cyclization of a chalcone-like structure, provides a unique template for the design of potent and selective therapeutic agents. This document provides detailed application notes on the diverse pharmacological applications of 2-phenyl-1-indanone derivatives, along with comprehensive protocols for their synthesis and biological evaluation.

Anti-Inflammatory Applications

2-Benzylidene-1-indanone derivatives have emerged as potent anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators in activated macrophages. These compounds have shown promise in models of acute lung injury (ALI) by modulating key signaling pathways.[1]

Quantitative Data Summary
CompoundTarget/AssayCell LineActivityReference
8f IL-6 InhibitionLPS-stimulated murine primary macrophagesSignificant inhibition[1]
8f TNF-α InhibitionLPS-stimulated murine primary macrophagesSignificant inhibition[1]
4d TNF-α InhibitionLPS-stimulated RAW 264.7 macrophages83.73% inhibition[2]
4d IL-6 InhibitionLPS-stimulated RAW 264.7 macrophages69.28% inhibition[2]
Analogs NO ProductionLPS-stimulated RAW264.7 cellsPotent inhibition[3]
Signaling Pathway

Derivatives of 2-benzylidene-1-indanone have been shown to exert their anti-inflammatory effects by blocking the activation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of inflammatory cytokines.[2][1][3]

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK MAPK->Nucleus Indanone 2-Phenyl-1-indanone Derivatives Indanone->IKK inhibits Indanone->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK pathways.
Experimental Protocols

A general method for synthesizing 2-benzylidene-1-indanone derivatives involves the Claisen-Schmidt condensation of a substituted 1-indanone with a substituted benzaldehyde.[2][4]

Materials:

  • Substituted 1-indanone (e.g., 6-hydroxy-1-indanone)

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/v) or HCl gas

  • Hydrochloric acid (HCl) for deprotection if necessary

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Protection (if required): If the 1-indanone contains a reactive group (e.g., hydroxyl), it may need to be protected. For instance, a hydroxyl group can be protected using dihydropyran to form a tetrahydropyranyl (THP) ether.[2][4]

  • Condensation: Dissolve the (protected) 1-indanone and the benzaldehyde in ethanol. Add the NaOH solution dropwise while stirring at room temperature. The reaction is typically stirred overnight.[4] Alternatively, for acid-catalyzed condensation, pass HCl gas through an ethanolic solution of the reactants.[4]

  • Work-up: Pour the reaction mixture into ice-water and acidify with HCl. The precipitated product is collected by filtration, washed with water, and dried.

  • Deprotection (if necessary): If a protecting group was used, it is removed in this step. For example, a THP group can be removed by stirring the compound in a solution of HCl in ethanol.[2][4]

  • Purification: The crude product is purified by recrystallization or column chromatography.

This protocol describes the measurement of pro-inflammatory cytokine (TNF-α, IL-6) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.[2][5]

Materials:

  • RAW 264.7 or murine primary macrophages

  • DMEM or RPMI-1640 medium with 10% FBS

  • LPS (from E. coli)

  • 2-Phenyl-1-indanone test compounds

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-phenyl-1-indanone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.[5]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[5]

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) ELISA:

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

Anticancer Applications

Certain 2-phenyl-1-indanone derivatives have demonstrated significant anticancer activity against various human cancer cell lines. Their mechanisms of action include the induction of cell cycle arrest and apoptosis.[6][7][8] Some derivatives also act as tubulin polymerization inhibitors.[5][9]

Quantitative Data Summary
CompoundCell LineAssayActivity (IC50)Reference
Compound 1 Various human carcinoma cellsCytotoxicity0.010-14.76 µM[6]
ITH-6 HT-29, COLO 205, KM 12 (colorectal)Cytotoxicity0.41 ± 0.19 to 6.85 ± 1.44 μM[7]
Compound 2 MCF-7, HCT, THP-1, A549Cytotoxicity1 µM to 3 µM[9]
Analogs -Tubulin Polymerization InhibitionIC50 = 0.62–2.04 µM[5]
Mechanism of Action

The anticancer effects of 2-phenyl-1-indanone derivatives are often mediated through the induction of G2/M phase cell cycle arrest and apoptosis, which can be observed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7]

Anticancer_Mechanism Indanone 2-Phenyl-1-indanone Derivatives CancerCell Cancer Cell Indanone->CancerCell G2M_Arrest G2/M Phase Cell Cycle Arrest CancerCell->G2M_Arrest Apoptosis Apoptosis CancerCell->Apoptosis Tubulin Tubulin Polymerization CancerCell->Tubulin inhibits CellDeath Cell Death G2M_Arrest->CellDeath PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Apoptosis->CellDeath Tubulin->CellDeath Adenosine_Receptor_Antagonism Indanone 2-Phenyl-1-indanone Derivatives A1R A1 Receptor Indanone->A1R antagonizes A2AR A2A Receptor Indanone->A2AR antagonizes Adenosine Adenosine Adenosine->A1R activates Adenosine->A2AR activates Neuron Neuron A1R->Neuron A2AR->Neuron Neurotransmission Modulated Neurotransmission Neuron->Neurotransmission Neuroprotection Neuroprotection Neurotransmission->Neuroprotection

References

Application Notes and Protocols: Synthesis and Bioactivity of 2-Benzylidene-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and associated protocols for a promising class of bioactive molecules: 2-benzylidene-1-indanone derivatives. This document is intended to serve as a practical guide for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

2-Benzylidene-1-indanone derivatives are a class of compounds characterized by a core 1-indanone scaffold substituted at the 2-position with a benzylidene group. This structural motif, analogous to chalcones, imparts a wide range of biological activities, making these compounds attractive candidates for drug discovery.[1] Their therapeutic potential spans anti-inflammatory, neuroprotective, and anticancer applications. This document outlines the key synthetic methodologies, summarizes their biological activities with quantitative data, and provides detailed experimental protocols.

Synthetic Methodologies

The synthesis of 2-benzylidene-1-indanone derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction.[1] This method involves the base-catalyzed reaction of a substituted 1-indanone with a substituted benzaldehyde. Variations in the reaction conditions and starting materials allow for the generation of a diverse library of derivatives.

An alternative and environmentally friendly approach involves the use of ultrasound-assisted synthesis, which can lead to shorter reaction times and improved yields.[2][3]

General Synthetic Scheme

A typical synthesis route involves the reaction of a 1-indanone with a benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol.[1][4]

G Indanone Substituted 1-Indanone Product 2-Benzylidene-1-indanone Derivative Indanone->Product NaOH, EtOH Room Temperature Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Product

Caption: General Claisen-Schmidt condensation for synthesizing 2-benzylidene-1-indanone derivatives.

Biological Activities and Quantitative Data

2-Benzylidene-1-indanone derivatives have demonstrated a variety of biological activities. The following tables summarize the quantitative data for some of the most significant activities.

Anti-inflammatory Activity

Many derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1][5]

Table 1: Anti-inflammatory Activity of Selected 2-Benzylidene-1-indanone Derivatives

CompoundTargetAssayIC50 (nM)Reference
IPX-18TNF-αELISA (Human Whole Blood)298.8[6][7]
IPX-18TNF-αELISA (Human PBMCs)96.29[6][7]
IPX-18IFN-γELISA (Human Whole Blood)217.6[6][7]
IPX-18IFN-γELISA (Human PBMCs)103.7[6][7]
8fIL-6 & TNF-αLPS-stimulated murine primary macrophagesNot specified as IC50, but showed significant inhibition[5][8]
Monoamine Oxidase (MAO) Inhibition

Certain derivatives exhibit potent and selective inhibition of monoamine oxidase B (MAO-B), suggesting their potential for the treatment of neurodegenerative diseases like Parkinson's disease.[9]

Table 2: MAO Inhibitory Activity of Selected 2-Benzylidene-1-indanone Derivatives

CompoundTargetIC50 (µM)Reference
5gMAO-A0.131[9]
Various DerivativesMAO-B< 2.74 (12 compounds < 0.1)[9]
Adenosine Receptor Antagonism

Methoxy-substituted derivatives have been identified as antagonists of A1 and A2A adenosine receptors, indicating potential applications in neurological conditions.[10]

Table 3: Adenosine Receptor Affinity of Selected 2-Benzylidene-1-indanone Derivatives

CompoundTargetKi (nM)Reference
2cA1 (rat)41[10]
2cA2A (rat)97[10]
2eA1 (rat)42[10]
2eA2A (rat)78[10]

Signaling Pathway Modulation

The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[5][8] Some derivatives have also been shown to act via the Nrf2 signaling pathway.[6][7]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription Derivative 2-Benzylidene-1-indanone Derivative Derivative->MAPK inhibits Derivative->IKK inhibits

Caption: Inhibition of the NF-κB and MAPK signaling pathways by 2-benzylidene-1-indanone derivatives.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Response Element Genes ARE->Antioxidant_Genes activates transcription Derivative 2-Benzylidene-1-indanone Derivative (e.g., IPX-18) Derivative->Keap1_Nrf2 disrupts interaction

Caption: Activation of the Nrf2 signaling pathway by 2-benzylidene-1-indanone derivatives.

Experimental Protocols

General Protocol for Synthesis via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Substituted 1-indanone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (2.0 - 2.4 eq)

  • Ethanol

  • Hydrochloric acid (commercial)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted 1-indanone and substituted benzaldehyde in ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide in ethanol.

  • Cool the flask containing the indanone and benzaldehyde solution to 0°C in an ice bath.

  • Slowly add the ethanolic sodium hydroxide solution to the reaction mixture with constant stirring.

  • Continue stirring at 0°C for approximately 3 hours.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into a beaker containing a mixture of ice and commercial hydrochloric acid, adjusting the pH to ~3.[11]

  • The precipitated product can be collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol for Ultrasound-Assisted Synthesis

This method offers a more rapid and efficient synthesis.[2][3]

Materials:

  • o-Phthaldialdehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol (10 mL)

  • Ultrasonic homogenizer (e.g., 200W, 26 kHz)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

Procedure:

  • In a suitable vessel, dissolve o-phthaldialdehyde, acetophenone, and sodium hydroxide in ethanol.

  • Stir the solution at 0°C for 30 minutes under ultrasonic irradiation.[2][3]

  • After the reaction, add 10 mL of water and adjust the pH to 2 with a 6M HCl solution.

  • Extract the product with dichloromethane (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

General Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol is based on methods used to evaluate the inhibition of pro-inflammatory cytokines.[1]

Materials:

  • Murine primary macrophages (or a suitable macrophage cell line, e.g., RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • 2-Benzylidene-1-indanone derivatives (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed the macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the 2-benzylidene-1-indanone derivatives (typically in the µM to nM range) for 30 minutes. Include a vehicle control (DMSO) and a positive control if available.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 0.5 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on a parallel plate of cells treated with the compounds for 24 hours.[1]

Conclusion

The 2-benzylidene-1-indanone scaffold represents a versatile platform for the development of novel therapeutic agents. The straightforward synthesis and the diverse range of biological activities make these compounds highly attractive for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this promising class of molecules in various disease areas.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Phenyl-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-indanone derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various derivatives have demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties.[1][2] The 2-benzylidene-1-indanone scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents, with some compounds exhibiting strong cytotoxicity against a range of human cancer cell lines.[3][4]

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of 2-phenyl-1-indanone derivatives. Detailed protocols for commonly employed colorimetric assays—MTT, SRB, and LDH—are presented to ensure reliable and reproducible evaluation of compound efficacy. Furthermore, this document summarizes key cytotoxicity data and explores the signaling pathways potentially involved in the cytotoxic mechanism of action of these compounds.

Data Presentation: In Vitro Cytotoxicity of 2-Phenyl-1-Indanone Derivatives

The cytotoxic potential of 2-phenyl-1-indanone and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneDLD1 (Colorectal adenocarcinoma)SRB0.08 ± 0.01[5]
MCF-7 (Breast adenocarcinoma)SRB0.09 ± 0.01[5]
DU145 (Prostate carcinoma)SRB0.07 ± 0.01[5]
MDA-MB-231 (Breast adenocarcinoma)SRB0.09 ± 0.01[5]
Various 2-benzylidene-1-indanonesMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)Not Specified0.01 - 0.88 (10-880 nM)[3][4]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colorectal carcinoma)Not Specified0.41 ± 0.19[6]
COLO 205 (Colorectal carcinoma)Not Specified0.89 ± 0.12[6]
KM 12 (Colorectal carcinoma)Not Specified1.05 ± 0.23[6]
HCT 116 (Colorectal carcinoma)Not Specified6.85 ± 1.44[6]
3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanoneMCF-7 (Breast adenocarcinoma)MTT2.2[7]

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are designed to be adaptable for the evaluation of 2-phenyl-1-indanone derivatives in a 96-well plate format, which is suitable for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • 2-phenyl-1-indanone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a background control. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-1-indanone derivatives in complete cell culture medium. The final solvent concentration should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[8]

Materials:

  • 2-phenyl-1-indanone derivatives (dissolved in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air-dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Pour off the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air-Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.[8]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme present in all cells and is rapidly released upon plasma membrane damage.[9]

Materials:

  • 2-phenyl-1-indanone derivatives (dissolved in DMSO)

  • Adherent or suspension cancer cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (often included in the kit, e.g., 10X Lysis Buffer)

  • Stop solution (e.g., 1M acetic acid)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Sample Collection: After the incubation period, centrifuge the plates (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. The IC50 value can then be determined from a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (2-Phenyl-1-indanone derivatives) compound_treatment Compound Treatment (Serial Dilutions) compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation assay_step Assay Specific Steps (MTT/SRB/LDH) incubation->assay_step absorbance Absorbance Reading (Microplate Reader) assay_step->absorbance calculation Calculate % Viability/ % Cytotoxicity absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Implicated Signaling Pathways in Indanone-Induced Cytotoxicity

Some 2-benzylidene-1-indanone derivatives have been shown to exert their effects through the modulation of the NF-κB and Nrf2 signaling pathways. These pathways are crucial regulators of inflammation and cellular stress responses. Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway can contribute to the cytotoxic effects of these compounds in cancer cells.[10]

Caption: NF-κB and Nrf2 signaling modulation.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 2-Phenyl-1-Indanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of 2-phenyl-1-indanone analogs. This class of compounds has demonstrated significant potential in modulating key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the identification of small molecules that can modulate pro-inflammatory signaling pathways.

2-Phenyl-1-indanone analogs have emerged as a promising scaffold for the design of potent anti-inflammatory agents. These compounds have been shown to inhibit the production of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][2][3] Their mechanism of action often involves the suppression of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5]

This document outlines the synthesis, in vitro and in vivo evaluation, and mechanistic studies of 2-phenyl-1-indanone analogs, providing researchers with the necessary protocols to explore their therapeutic potential.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative 2-phenyl-1-indanone analogs from published studies. The data highlights the inhibitory effects on key pro-inflammatory markers.

Compound IDCell LineStimulantAssayEndpointIC50 / % InhibitionReference
8f Murine Primary MacrophagesLPS (0.5 µg/mL)ELISATNF-α Inhibition>80% at 10 µM[1][4][6]
8f Murine Primary MacrophagesLPS (0.5 µg/mL)ELISAIL-6 Inhibition>80% at 10 µM[1][4][6]
4d RAW 264.7 MacrophagesLPSELISATNF-α Inhibition83.73%[1]
4d RAW 264.7 MacrophagesLPSELISAIL-6 Inhibition69.28%[1]
11k RAW 264.7 CellsLPSGriess AssayNO Production InhibitionPotent Inhibition[5]
IPX-18 Human Whole Blood-ELISATNF-α Inhibition298.8 nM[7]
IPX-18 PBMCs-ELISATNF-α Inhibition96.29 nM[7]
IPX-18 Human Whole Blood-ELISAIFN-γ Inhibition217.6 nM[7]
IPX-18 PBMCs-ELISAIFN-γ Inhibition103.7 nM[7]
Indanone Derivative Human Red Blood CellsHeat-inducedHemolysis AssayLysis InhibitionIC50 = 54.69 µg/mL[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Analogs

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via an acid or base-catalyzed condensation reaction.[1]

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 32%) or appropriate base

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

  • Analytical instruments for characterization (NMR, MS)

Procedure:

  • Dissolve the substituted 1-indanone and the corresponding benzaldehyde in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (or a suitable base).

  • Reflux the reaction mixture for 24 hours at 120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterize the final compound using 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.[1]

Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol details the evaluation of the anti-inflammatory effects of 2-phenyl-1-indanone analogs by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Materials:

  • RAW 264.7 murine macrophage cell line or primary murine macrophages

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 2-phenyl-1-indanone analogs dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) measurement

  • Cell viability assay kit (e.g., MTT or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or primary macrophages in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-phenyl-1-indanone analogs (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds on the cells using an MTT or WST-1 assay to ensure that the observed inhibitory effects are not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of cytokine/NO production compared to the LPS-stimulated vehicle control. Determine the IC50 values for the active compounds.

Protocol 3: In Vivo Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of 2-phenyl-1-indanone analogs in LPS-induced acute lung injury in mice.[1][4][6]

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-phenyl-1-indanone analog formulated for intraperitoneal (i.p.) or oral administration

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for murine TNF-α and IL-6

  • BCA protein assay kit

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into experimental groups: Vehicle control, LPS only, LPS + test compound (different doses), and LPS + positive control (e.g., dexamethasone).

  • Compound Administration: Administer the 2-phenyl-1-indanone analog (e.g., 15 and 30 mg/kg) via the desired route (e.g., intraperitoneal injection).[2]

  • LPS Challenge: After 30 minutes to 1 hour, induce acute lung injury by intratracheal instillation of LPS (5 mg/kg).[2]

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours) after LPS challenge, anesthetize the mice and collect blood samples via cardiac puncture. Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.

  • BAL Fluid Analysis: Centrifuge the BAL fluid. Count the total and differential inflammatory cells in the cell pellet. Measure the total protein concentration in the supernatant as an indicator of lung vascular permeability.

  • Serum/BAL Fluid Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum and BAL fluid supernatant using ELISA.

  • Histopathology: Perfuse the lungs, fix them in formalin, and embed them in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung tissue damage.

  • Data Analysis: Statistically analyze the differences in inflammatory cell counts, protein concentration, and cytokine levels between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of 2-phenyl-1-indanone analogs are often attributed to their ability to modulate key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Releases NFkappaB_p65_p50_nuc NF-κB (p65/p50) NFkappaB_p65_p50->NFkappaB_p65_p50_nuc Translocates Indanone 2-Phenyl-1-indanone Analog Indanone->MAPK_pathway Inhibits Indanone->IKK Inhibits DNA DNA NFkappaB_p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by 2-phenyl-1-indanone analogs.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of 2-phenyl-1-indanone analogs.

G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_results Results start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with 2-Phenyl-1-indanone Analogs start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect viability Cell Viability Assay (e.g., MTT) stimulate->viability Parallel Plate elisa ELISA for TNF-α and IL-6 collect->elisa griess Griess Assay for NO collect->griess analyze Calculate % Inhibition and IC50 Values elisa->analyze griess->analyze viability->analyze

Caption: Workflow for in vitro screening of 2-phenyl-1-indanone analogs for anti-inflammatory activity.

References

Application Notes & Protocols: Development of 2-Phenyl-1-Indanone Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] Specifically, 2-phenyl-1-indanone and its related analogues, such as 2-benzylidene-1-indanones, are considered rigid forms of chalcones and have been the focus of significant research.[3] These compounds often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[2][4] This document provides an overview of their development, including synthesis protocols, methods for biological evaluation, and a summary of their structure-activity relationships (SAR).

Mechanism of Action

The primary anticancer mechanism for many 2-phenyl-1-indanone derivatives is the inhibition of tubulin polymerization.[2][4] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6] Some derivatives also exhibit antiangiogenic properties or induce apoptosis through other pathways, such as the generation of reactive oxygen species (ROS) and downregulation of survival proteins like NF-κB p65 and Bcl-2.[5][7]

Tubulin_Inhibition_Pathway cluster_drug_interaction Cellular Uptake cluster_cellular_effect Cellular Consequence Indanone 2-Phenyl-1-indanone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indanone->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition.

NFkB_Inhibition_Pathway ITH6 Indanone Thiazolyl Hydrazone (ITH-6) ROS Increase in Reactive Oxygen Species (ROS) ITH6->ROS GSH Decrease in Glutathione (GSH) ITH6->GSH NFkB Inhibition of NF-κB p65 Expression ROS->NFkB Bcl2 Inhibition of Bcl-2 Expression NFkB->Bcl2 Apoptosis Induction of Apoptosis Bcl2->Apoptosis

Caption: Apoptosis induction via the NF-κB pathway by ITH-6.

Experimental Protocols

The development workflow for these agents involves chemical synthesis followed by rigorous in vitro and in vivo evaluation.

Experimental_Workflow A Synthesis of 1-Indanone Core B Aldol Condensation with Aromatic Aldehydes A->B C Purification & Characterization (NMR, MS, etc.) B->C D In Vitro Cytotoxicity Screening (MTT / SRB Assay) C->D E Mechanism of Action Studies (Cell Cycle, Tubulin Assay) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Identify Leads H In Vivo Efficacy Studies (Xenograft Models) F->H Potent Compound G->B Synthesize New Analogs I Toxicity Evaluation (Acute & Sub-acute) H->I J Preclinical Candidate I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used reagent.[1][2] An alternative two-step approach involves the conversion of the carboxylic acid to the more reactive 3,3-diphenylpropanoyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3]

Q2: What are the expected common side products in the synthesis of this compound?

A2: The primary side products encountered during the synthesis of this compound are typically:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3,3-diphenylpropanoic acid or its corresponding acid chloride.

  • Regioisomers: Depending on the substitution pattern of the phenyl rings in the starting material (if any), cyclization can occur at different positions, leading to the formation of regioisomers.[4]

  • Auto-condensation Products: Under certain conditions, the 2-phenyl-1-indanone product can undergo self-condensation, likely through an aldol-type reaction, to form higher molecular weight impurities.[5][6]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation can be achieved by carefully controlling the reaction conditions. For instance, the choice of catalyst and reaction temperature can significantly influence the product distribution. To reduce auto-condensation, it is advisable to work at lower temperatures and shorter reaction times, if feasible for the primary reaction's completion. Ensuring anhydrous conditions is also critical, as moisture can deactivate the catalyst and lead to incomplete reactions.

Q4: What are the recommended purification methods for this compound?

A4: The purification of this compound typically involves the following techniques:

  • Recrystallization: This is an effective method for removing unreacted starting materials and some side products, particularly if the desired product is a solid with good crystallinity.

  • Column Chromatography: For separating mixtures of compounds with similar polarities, such as regioisomers, silica gel column chromatography is a highly effective technique.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC-MS) to confirm the consumption of the starting material. If the reaction stalls, consider increasing the reaction time or temperature.
Catalyst Inactivity Use a fresh, high-quality catalyst. Polyphosphoric acid can absorb moisture from the air, which reduces its activity. Ensure anhydrous conditions are maintained throughout the reaction.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the specific substrate and catalyst. For PPA-catalyzed cyclizations, temperatures are often elevated. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature may be necessary.
Issue 2: Formation of Significant Amounts of Side Products
Side Product Possible Cause Suggested Solution
Regioisomers The regioselectivity of the Friedel-Crafts acylation can be sensitive to the catalyst and reaction conditions. In PPA-catalyzed reactions, the P₂O₅ content can influence the reaction pathway and thus the regioisomeric ratio.[4]If regioisomer formation is a significant issue, consider using a different catalyst or modifying the existing one. For PPA, adjusting the P₂O₅ content may alter the regioselectivity. Alternatively, a pre-formed acid chloride with a Lewis acid catalyst might offer better control.
Auto-condensation Products Prolonged reaction times or high temperatures can promote the self-condensation of the enolizable indanone product.Minimize the reaction time and use the lowest effective temperature to achieve complete conversion of the starting material. Quenching the reaction promptly upon completion can also prevent the formation of these byproducts.
Unreacted Starting Material Insufficient catalyst, low reaction temperature, or short reaction time can lead to incomplete conversion.Ensure a sufficient stoichiometric amount of the catalyst is used, especially with Lewis acids like AlCl₃ which can be complexed by the product. Optimize the reaction time and temperature to drive the reaction to completion.

Quantitative Data on Side Product Formation

Parameter Condition Effect on Side Product Formation
Catalyst PPA with high P₂O₅ contentMay favor one regioisomeric pathway over another.[4]
Temperature High temperaturesCan increase the rate of auto-condensation reactions.
Reaction Time Extended reaction timesCan lead to an increase in auto-condensation products.

Experimental Protocols

Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropanoic Acid

This protocol is a general procedure adapted from established methods for the synthesis of 1-indanones.[1][2]

Materials:

  • 3,3-Diphenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3,3-diphenylpropanoic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the carboxylic acid).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start setup 1. Reaction Setup: - 3,3-Diphenylpropanoic acid - Polyphosphoric acid start->setup reaction 2. Reaction: - Heat to 80-100 °C - Stir for 2-4 hours - Monitor by TLC setup->reaction workup 3. Work-up: - Pour onto crushed ice reaction->workup extraction 4. Extraction: - Dichloromethane workup->extraction washing 5. Washing: - Water, NaHCO3 (aq), Brine extraction->washing drying 6. Drying and Concentration: - Anhydrous Na2SO4 - Evaporation washing->drying purification 7. Purification: - Recrystallization or - Column Chromatography drying->purification end End: Pure 2-Phenyl-1-indanone purification->end

Caption: Experimental workflow for the synthesis of 2-Phenyl-1-indanone.

troubleshooting_workflow start Problem: Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes optimize_conditions Optimize Reaction: - Increase time/temperature - Check catalyst activity incomplete->optimize_conditions analyze_impurities Analyze Impurities (NMR, MS) complete->analyze_impurities optimize_conditions->check_reaction regioisomers Regioisomers Present analyze_impurities->regioisomers Regioisomers condensation Condensation Products Present analyze_impurities->condensation Condensation unreacted_sm Unreacted Starting Material analyze_impurities->unreacted_sm Starting Material modify_catalyst Modify Catalyst/Conditions (e.g., PPA composition) regioisomers->modify_catalyst reduce_temp_time Reduce Temperature/Time condensation->reduce_temp_time increase_catalyst Increase Catalyst Amount/ Optimize Conditions unreacted_sm->increase_catalyst purify Purify Product: - Column Chromatography - Recrystallization modify_catalyst->purify reduce_temp_time->purify increase_catalyst->purify end Pure Product purify->end

Caption: Troubleshooting workflow for 2-Phenyl-1-indanone synthesis.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Friedel-Crafts acylation of 3-phenylpropanoic acid to synthesize α-tetralone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid.

Q1: My reaction yield is low. What are the potential causes and solutions?

A: Low yields in this intramolecular Friedel-Crafts acylation can arise from several factors. A primary consideration is the activity of the Lewis acid catalyst and the reaction conditions.

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.[1][2] Consider using a freshly opened bottle of the Lewis acid.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[3][4] This is because the catalyst complexes with the starting carboxylic acid and the resulting ketone product.

  • Inadequate Reaction Temperature or Time: The optimal temperature and reaction time are crucial. For the cyclization of 3-phenylpropanoic acid, temperatures may range from room temperature to gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Substrate Purity: Ensure the 3-phenylpropanoic acid starting material is pure. Impurities can interfere with the catalyst and the reaction.

Q2: I am observing the formation of significant side products. How can I improve the selectivity?

A: Side product formation is a common issue. Understanding the potential side reactions can help in mitigating them.

  • Intermolecular Acylation: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials. Running the reaction at a higher dilution can favor the intramolecular pathway.

  • Rearrangement Products: While less common in acylation compared to alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to unexpected ketone products.[1] Using a milder Lewis acid or lower temperatures may reduce this.

  • Dealkylation-Realkylation: Strong Lewis acids can sometimes cause dealkylation of the product, followed by realkylation at a different position, though this is less likely in this specific intramolecular reaction.

Q3: The work-up procedure is problematic, leading to product loss. What is the best way to quench the reaction and isolate the product?

A: The work-up of Friedel-Crafts reactions requires care to avoid product loss and emulsion formation.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[2][5][6] This hydrolyzes the aluminum chloride complexes and separates the organic product.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic extracts with a dilute acid solution, followed by water, a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: Which catalyst and solvent system is optimal for this reaction?

A: The choice of catalyst and solvent significantly impacts the reaction outcome.

  • Catalysts:

    • Strong Lewis Acids: Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction.[1][7] Ferric chloride (FeCl₃) can also be used.[4]

    • Protic Acids: Strong protic acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are also effective for intramolecular acylations and can be easier to handle than Lewis acids.[7]

    • Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as more environmentally friendly alternatives.[8]

  • Solvents:

    • Non-polar Solvents: Carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂) are traditionally used.[5][9]

    • Polar Solvents: Nitrobenzene can be used, but it is a deactivated aromatic and can be difficult to remove.[4][9] It's important to note that the solvent can influence the regioselectivity in some Friedel-Crafts acylations.[9] For this intramolecular reaction, the primary goal is to find a solvent that solubilizes the starting material and the catalyst complex without reacting.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid derivatives to form tetralones.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃CS₂Reflux10 min65-81--INVALID-LINK--
Polyphosphoric Acid (PPA)-80-9030 min~90--INVALID-LINK--
Methanesulfonic Acid (MSA)-85-100Not specifiedNot specified--INVALID-LINK--[10]
SnCl₄Benzene<151 hr91-96--INVALID-LINK--
CeY Zeolite-Not specifiedNot specified20-72--INVALID-LINK--[8]

Experimental Protocols

Detailed Methodology for the Synthesis of α-Tetralone using Aluminum Chloride

This protocol is based on established literature procedures.[5]

1. Preparation of 3-Phenylpropanoyl Chloride:

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine 3-phenylpropanoic acid (1 equivalent) and thionyl chloride (1.2-1.5 equivalents).

  • Gently heat the mixture on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases (approximately 30-60 minutes).

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-phenylpropanoyl chloride is used in the next step without further purification.

2. Intramolecular Friedel-Crafts Acylation:

  • Dissolve the crude 3-phenylpropanoyl chloride in an anhydrous non-polar solvent (e.g., carbon disulfide or dichloromethane) in a flask equipped with a dropping funnel, a reflux condenser, and a stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add anhydrous aluminum chloride (1.1-1.3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 10-30 minutes, or until the reaction is complete as monitored by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude α-tetralone by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification Start Start with 3-Phenylpropanoic Acid AcidChloride Convert to 3-Phenylpropanoyl Chloride (using Thionyl Chloride) Start->AcidChloride Cyclization Intramolecular Friedel-Crafts Acylation AcidChloride->Cyclization Catalyst Catalyst Screening (AlCl3, PPA, MSA, etc.) Cyclization->Catalyst Solvent Solvent Screening (CS2, CH2Cl2, etc.) Cyclization->Solvent Temp Temperature Optimization (0°C to Reflux) Cyclization->Temp Workup Aqueous Work-up Cyclization->Workup Purification Purification (Vacuum Distillation) Workup->Purification Analysis Characterization (NMR, IR, GC-MS) Purification->Analysis End Pure α-Tetralone Analysis->End

Caption: Experimental workflow for the optimization of α-tetralone synthesis.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_yield Low Yield cluster_side_products Side Products Problem Problem Observed Cause_Catalyst Catalyst Deactivation (Moisture) Problem->Cause_Catalyst Low Yield Cause_Stoichiometry Insufficient Catalyst Problem->Cause_Stoichiometry Low Yield Cause_Conditions Suboptimal Temp/Time Problem->Cause_Conditions Low Yield Cause_Intermolecular Intermolecular Reaction Problem->Cause_Intermolecular Side Products Cause_Rearrangement Acylium Ion Rearrangement Problem->Cause_Rearrangement Side Products Solution_Catalyst Use Anhydrous Conditions & Fresh Catalyst Cause_Catalyst->Solution_Catalyst Solution_Stoichiometry Increase Catalyst Stoichiometry Cause_Stoichiometry->Solution_Stoichiometry Solution_Conditions Optimize Temp/Time (TLC Monitoring) Cause_Conditions->Solution_Conditions Solution_Intermolecular Increase Dilution Cause_Intermolecular->Solution_Intermolecular Solution_Rearrangement Use Milder Catalyst or Lower Temperature Cause_Rearrangement->Solution_Rearrangement

Caption: Troubleshooting logic for Friedel-Crafts acylation issues.

References

Technical Support Center: Purification of Crude 2-Phenyl-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-phenyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-phenyl-1-indanone?

A1: Common impurities in crude 2-phenyl-1-indanone largely depend on the synthetic route employed. The two primary synthesis methods are the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid and the Nazarov cyclization of a chalcone precursor.

  • From Intramolecular Friedel-Crafts Acylation:

    • Unreacted 3-phenylpropanoic acid: The starting material may not have fully reacted.

    • Polyphosphoric acid (PPA) or other catalysts: Residual acid from the cyclization step.

    • Polymeric byproducts: Strong acid catalysts can sometimes lead to the formation of polymeric materials.[1]

    • Regioisomers: Depending on the substituents on the phenyl ring, different cyclization products may form.

  • From Nazarov Cyclization of Chalcones:

    • Unreacted chalcone: The starting material may not have fully cyclized.[2][3]

    • Lewis or Brønsted acid catalyst: Residual acid used to promote the cyclization.[4][5]

    • Byproducts from side reactions: The high temperatures and acidic conditions can lead to the formation of various side products.[4]

Q2: My crude 2-phenyl-1-indanone is a dark oil or sticky solid. What is the likely cause?

A2: A dark color and oily or sticky consistency in what should be a solid product typically indicate the presence of significant impurities.[6] These can include polymeric byproducts, residual starting materials, or colored impurities formed during the reaction. A melting point that is broad and lower than the literature value for the pure compound is also a strong indicator of impurity.

Q3: What are the recommended purification methods for crude 2-phenyl-1-indanone?

A3: The most common and effective purification methods for solid organic compounds like 2-phenyl-1-indanone are recrystallization and column chromatography. For thermally stable compounds, vacuum distillation can also be an option.

Q4: How do I choose the right solvent for recrystallizing 2-phenyl-1-indanone?

A4: The ideal recrystallization solvent is one in which 2-phenyl-1-indanone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For indanone derivatives, ethanol has been successfully used.[7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Q5: What is a good starting point for developing a column chromatography method for 2-phenyl-1-indanone?

A5: A common stationary phase for the chromatography of moderately polar compounds like indanones is silica gel. A good mobile phase (eluent) to start with is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is too impure (significant melting point depression).- Use a lower-boiling point solvent or a mixed solvent system. - Try to purify the crude product by another method first (e.g., a quick filtration through a silica plug). - Add slightly more solvent to prevent supersaturation at a temperature above the melting point.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure 2-phenyl-1-indanone. - Cool the solution in an ice bath for a longer period.
Poor recovery of the purified product. Too much solvent was used, and a significant amount of product remains in the mother liquor. The crystals were not completely collected during filtration. The compound is more soluble in the chosen solvent than anticipated.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure complete transfer of the crystals to the filter funnel. - Wash the collected crystals with a minimal amount of cold recrystallization solvent. - Re-evaluate the choice of solvent.
The purified product is still colored. The colored impurity has similar solubility properties to the product. The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use only a small amount to avoid adsorbing the product. - Perform a second recrystallization.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimal. The column was not packed properly (channeling). The column was overloaded with the crude product.- Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound. - Repack the column carefully, ensuring a uniform and compact bed of silica gel. - Use an appropriate amount of crude product for the size of the column (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight).
The product is eluting too quickly (high Rf). The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
The product is not eluting from the column (low or zero Rf). The eluent is not polar enough.- Increase the proportion of the polar solvent in the eluent mixture. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Streaking or tailing of spots on TLC and bands on the column. The compound is acidic or basic and is interacting strongly with the silica gel. The sample is not dissolving well in the eluent.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the crude product is fully dissolved before loading it onto the column. Consider dry loading the sample.

Experimental Protocols

Protocol 1: Recrystallization of Crude 2-Phenyl-1-Indanone

This protocol provides a general procedure for the recrystallization of crude 2-phenyl-1-indanone. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude 2-phenyl-1-indanone

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-phenyl-1-indanone in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until all of the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
EthanolLowHighGood
IsopropanolLowHighGood
Ethyl Acetate/HexaneVariable (depends on ratio)Variable (depends on ratio)Good (adjust ratio for optimal results)
WaterInsolubleInsolubleN/A
Protocol 2: Column Chromatography of Crude 2-Phenyl-1-Indanone

This protocol provides a general procedure for the purification of crude 2-phenyl-1-indanone by column chromatography.

Materials:

  • Crude 2-phenyl-1-indanone

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate. The ideal solvent system will give the 2-phenyl-1-indanone an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude 2-phenyl-1-indanone in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-phenyl-1-indanone.

Data Presentation: Example TLC Analysis

Eluent System (Hexane:Ethyl Acetate)Rf of 2-Phenyl-1-Indanone (Approximate)Separation from Impurities
9:10.5May be too high for good separation
4:10.3Good starting point for optimization
1:10.7Too high

Note: These Rf values are illustrative and will need to be determined experimentally.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Solvent A->B C All Solid Dissolved? B->C C->B No, add more solvent D Hot Gravity Filtration (if needed) C->D Yes E Cool Slowly to Room Temp D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure 2-Phenyl-1-Indanone H->I

Caption: Workflow for the recrystallization of crude 2-phenyl-1-indanone.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation A TLC Analysis for Eluent B Pack Column with Silica Gel A->B C Load Crude Product B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Pure 2-Phenyl-1-Indanone H->I

Caption: Workflow for the column chromatography purification of crude 2-phenyl-1-indanone.

References

Stability and degradation of 2-Phenyl-2,3-dihydro-1H-inden-1-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 2-Phenyl-2,3-dihydro-1H-inden-1-one are not extensively available in published literature. This guide is based on general chemical principles for α-phenyl ketones and data from structurally related compounds. The information provided should be used as a predictive guide and supplemented with in-house experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, which features an α-phenyl ketone within a cyclic system, the primary anticipated degradation pathways include:

  • Oxidation: The benzylic position (the carbon atom shared by the phenyl ring and the indanone core) is susceptible to oxidation. This could lead to the formation of hydroperoxides, which may further decompose to other products.

  • Hydrolysis: While ketones are generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic ketones can be sensitive to light. UV or even visible light exposure could induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through various rearrangement or fragmentation pathways.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store the compound under the following conditions:

  • Temperature: In a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage.

  • Light: Protected from light in an amber vial or other light-blocking container.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if stored for extended periods.

  • Form: As a dry solid, as stability in solution is generally lower. If in solution, use a non-reactive, dry solvent and store at low temperature.

Q3: I am observing an unexpected peak in my HPLC analysis after storing a solution of the compound. What could it be?

A3: An unexpected peak is likely a degradation product. Depending on the storage conditions, it could be an oxidation product if the solution was exposed to air, or a hydrolytic product if the solvent contained water or was at a non-neutral pH. To identify the peak, techniques like LC-MS or GC-MS would be required. Refer to the Troubleshooting Guide below for more details.

Troubleshooting Guides

Issue 1: Appearance of Impurities in Stored Samples
Symptom Possible Cause Recommended Action
A new peak appears in the HPLC chromatogram of a sample stored at room temperature.Oxidative degradation: Exposure to atmospheric oxygen.Store samples under an inert atmosphere (nitrogen or argon). Prepare fresh solutions for use. Consider adding an antioxidant if compatible with the experimental setup.
The purity of the compound decreases significantly when stored in a solution containing water.Hydrolytic degradation: Reaction with water, potentially catalyzed by acidic or basic impurities.Use anhydrous solvents for preparing stock solutions. If aqueous solutions are necessary, prepare them fresh and use them immediately. Buffer the solution to a neutral pH if possible.
Samples turn yellow or show degradation after exposure to laboratory light.Photodegradation: The compound may be sensitive to UV or visible light.Store all samples, both solid and in solution, in amber vials or wrapped in aluminum foil to protect from light.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Recommended Action
Potency or activity of the compound decreases over the course of an experiment.In-situ degradation: The compound may be unstable in the assay medium (e.g., cell culture medium, buffer).Perform a time-course stability study of the compound in the assay medium. Analyze samples at different time points by HPLC to quantify the remaining parent compound. If degradation is observed, adjust the experimental protocol (e.g., shorter incubation times, addition of fresh compound).
High variability between replicate experiments.Inconsistent sample handling: Differences in light exposure, temperature, or time between sample preparation and use.Standardize all sample handling procedures. Ensure all researchers are following the same protocol for storage and preparation of the compound.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate what such data might look like.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
Acid Hydrolysis (0.1 N HCl, 60 °C, 24h)15%2Benzoic Acid
Base Hydrolysis (0.1 N NaOH, 60 °C, 24h)25%3Ring-opened product
Oxidative (3% H₂O₂, RT, 24h)40%42-Hydroxy-2-phenyl-1-indanone
Thermal (80 °C, 72h)10%1Unidentified isomer
Photolytic (ICH Q1B, 24h)30%3Dimerization product

Table 2: HPLC Purity Analysis Under Different Storage Conditions (Hypothetical)

Storage Condition Initial Purity (%) Purity after 1 week (%) Purity after 4 weeks (%)
Solid, RT, Ambient Light 99.598.095.5
Solid, 4 °C, Dark 99.599.499.2
Solution in MeOH, RT, Ambient Light 99.592.085.0
Solution in MeOH, 4 °C, Dark 99.598.597.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 72 hours.

    • At specified time points, dissolve a portion of the solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method to analyze all samples. The method should be able to separate the parent compound from all degradation products.

    • Calculate the percentage degradation for each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start: this compound stock Prepare Stock Solution (1 mg/mL in MeOH) start->stock thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent 2-Phenyl-1-indanone hydroperoxide Benzylic Hydroperoxide parent->hydroperoxide [O] ring_opened Ring-Opened Product parent->ring_opened H2O / H+ or OH- dimer Dimerization Product parent->dimer hydroxy 2-Hydroxy-2-phenyl-1-indanone hydroperoxide->hydroxy Reduction

Caption: Potential degradation pathways.

Proper storage conditions for 2-phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-phenyl-1-indanone, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-phenyl-1-indanone?

A: 2-Phenyl-1-indanone should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is stable under these recommended storage conditions.[1]

Q2: Are there any specific materials to avoid when storing or handling 2-phenyl-1-indanone?

A: Yes, you should avoid contact with strong oxidizing agents.[1][2] Polyethylene or polypropylene containers are suitable for storage.

Q3: What are the signs of degradation or instability of 2-phenyl-1-indanone?

A: Visual signs of degradation may include a change in color (it is typically a dark brown crystalline solid), clumping of the powder, or the appearance of an unusual odor.[1] If you observe any of these changes, the integrity of the compound may be compromised.

Q4: What should I do in case of a spill?

A: In case of a spill, you should first ensure the area is well-ventilated. Avoid breathing in dust or vapors.[1][3] Use personal protective equipment, including gloves and eye protection.[3] The spill should be contained and cleaned up with an inert material like sand or vermiculite, and then placed in a suitable, labeled container for disposal.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Experimental Results Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Consider using a fresh batch of the compound for comparison.
Contamination.Ensure proper handling procedures were followed to avoid cross-contamination. Check the purity of the compound if possible.
Reaction with incompatible substances.Review the experimental protocol to ensure no strong oxidizing agents or other incompatible materials were used.[1][2]
Physical Appearance Change (e.g., color change, clumping) Absorption of moisture.The container may not have been sealed properly. Store in a desiccator to remove excess moisture. Ensure the container is tightly sealed for future storage.[1]
Exposure to light or air (oxidation).Store in an opaque, airtight container. Consider purging the container with an inert gas like argon or nitrogen before sealing.
High temperature storage.Relocate the compound to a cool storage area as recommended.

Storage Condition Summary

Parameter Recommendation
Temperature Cool place[1]
Humidity Dry[1]
Atmosphere Well-ventilated area[1][3]
Container Tightly closed, polyethylene or polypropylene[1][3]
Incompatibilities Strong oxidizing agents[1][2]

Experimental Workflow & Troubleshooting Logic

Caption: Troubleshooting workflow for experiments involving 2-phenyl-1-indanone.

References

Troubleshooting low yields in the synthesis of 2-phenyl-1-indanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-phenyl-1-indanone derivatives, thereby improving reaction yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 2-phenyl-1-indanone and its derivatives, offering potential causes and solutions in a direct question-and-answer format.

Q1: My Friedel-Crafts intramolecular cyclization of 3-phenylpropanoic acid is resulting in very low or no yield of the desired 2-phenyl-1-indanone. What are the potential causes and how can I troubleshoot this?

Low yields in intramolecular Friedel-Crafts cyclization are a common issue and can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes and Solutions:

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can lead to their deactivation. Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical.[1][2]

  • Inactive Catalyst: The quality of the Lewis acid is paramount. Use a fresh, unopened container of the catalyst if possible, or a freshly sublimed batch of AlCl₃. For Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), ensure they have not been compromised by atmospheric moisture.[1][2]

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Typically, 1.1 to 1.5 equivalents of AlCl₃ are necessary.[1][2]

  • Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the aromatic ring of the 3-phenylpropanoic acid starting material can significantly hinder the electrophilic aromatic substitution reaction. More forcing conditions, such as higher temperatures or stronger catalysts, may be required, though success may be limited.[2]

  • Suboptimal Reaction Temperature: The optimal temperature is dependent on the specific substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the ideal temperature and reaction time.[2]

Q2: I am observing the formation of multiple products and impurities in my reaction mixture, making purification difficult and lowering the yield of the target indanone. What are the likely side reactions and how can I minimize them?

The formation of side products is a frequent challenge. Understanding the potential side reactions is key to adjusting the experimental conditions to favor the desired intramolecular cyclization.

Potential Causes and Solutions:

  • Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[2] To favor the intramolecular pathway, employ high dilution conditions. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture to maintain a low concentration of the reactive intermediates.[2]

  • Formation of Regioisomers: The position of cyclization is dictated by the directing effects of substituents on the aromatic ring. To favor a specific isomer, consider the following:

    • Steric Hindrance: Bulky substituents can block certain positions, directing the cyclization to less hindered sites.[1]

    • Solvent Effects: The polarity of the solvent can influence the product distribution. Experimenting with different anhydrous solvents is recommended.[1]

    • Temperature Control: The kinetic and thermodynamic products may be favored at different temperatures. Lower temperatures often favor the kinetic product.[1]

  • Rearrangement of Acylium Ion: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to isomeric products. This is generally not a major issue in the synthesis of 1-indanone from 3-arylpropionic acids. If suspected, re-evaluate the structure of the starting material.[2]

Q3: My purification of the crude 2-phenyl-1-indanone derivative by column chromatography is resulting in significant product loss. Are there alternative purification strategies?

Purification can indeed be a source of yield loss, especially if the product has similar polarity to the impurities.

Potential Solutions:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and may lead to higher recovery than chromatography.

  • Distillation: For thermally stable, lower molecular weight indanone derivatives, vacuum distillation can be an excellent purification method.

  • Optimized Chromatography: If column chromatography is necessary, careful optimization of the eluent system is crucial. A shallow gradient of the more polar solvent can improve separation. Using high-quality silica gel is also important. For some 2-benzylidene-1-indanone derivatives with low polarity, flash column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) has been reported to be very fast and efficient.[3]

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of 2-phenyl-1-indanone derivatives. The following tables summarize the performance of various catalysts in Friedel-Crafts type reactions for the synthesis of indanones.

Table 1: Comparison of Catalysts for Indanone Synthesis

CatalystStarting MaterialConditionsAdvantagesDisadvantages/Considerations
AlCl₃ 3-Arylpropionyl chloridesAnhydrous DCM, 0 °C to RTCommon, effective, and relatively inexpensive.Highly moisture-sensitive, required in stoichiometric amounts.[1][2]
TfOH (Triflic Acid) 3-Arylpropionic acidsAnhydrous DCE, 0 °C to 50-80 °CStrong acid, can be used directly with carboxylic acids, avoiding the need to form the acyl chloride.[1][2]Corrosive and more expensive than AlCl₃.
PPA (Polyphosphoric Acid) α,β-Unsaturated carboxylic acids and benzene derivatives100 °CCan be used in one-pot reactions with simple, commercially available substrates.[4]Can lead to mixtures of regioisomers; regioselectivity is dependent on the P₂O₅ content.[4]
NbCl₅ 3-Arylpropionic acidsRoom temperatureMild reaction conditions, can provide good yields.[1]Less common and potentially more expensive than other Lewis acids.[1]
FeCl₃ 2-AlkylcinnamaldehydesAc₂O, room temperatureCatalytic amounts are needed under mild conditions.[1]Substrate specific.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2-phenyl-1-indanone derivatives.

Protocol 1: Intramolecular Friedel-Crafts Cyclization of 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.[2]

1. Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

2. Reagents:

  • Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.

3. Cooling:

  • Cool the flask to 0 °C using an ice-water bath.

4. Catalyst Addition:

  • Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not rise significantly.

5. Reaction:

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

6. Workup:

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

7. Purification:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.[2]

1. Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).

2. Cooling:

  • Cool the solution to 0 °C in an ice bath.

3. Catalyst Addition:

  • Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.

4. Reaction:

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

5. Workup:

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

6. Purification:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product as needed via column chromatography or distillation.[2]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of 2-phenyl-1-indanone derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Starting Material (3-Phenylpropanoic Acid) acyl_chloride Acyl Chloride Formation (e.g., with SOCl₂) start->acyl_chloride Optional cyclization Intramolecular Friedel-Crafts Cyclization start->cyclization Direct (e.g., with TfOH) acyl_chloride->cyclization Indirect (e.g., with AlCl₃) workup Aqueous Workup cyclization->workup purify Purification (Chromatography/Recrystallization) workup->purify product 2-Phenyl-1-indanone purify->product

Caption: A generalized experimental workflow for the synthesis of 2-phenyl-1-indanone.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Friedel-Crafts Cyclization moisture Moisture Contamination? start->moisture activity Inactive Catalyst? start->activity amount Insufficient Catalyst? start->amount ewg Electron-Withdrawing Groups on Aromatic Ring? start->ewg temp Suboptimal Temperature? start->temp concentration High Concentration (Intermolecular Reaction)? start->concentration sol_dry Use Anhydrous Conditions (Flame-dried glassware, inert atm.) moisture->sol_dry sol_cat Use Fresh/Active Catalyst (e.g., sublimed AlCl₃) activity->sol_cat sol_amount Increase Catalyst Stoichiometry (1.1 - 1.5 eq) amount->sol_amount sol_force Use Forcing Conditions (Higher temp., stronger acid) ewg->sol_force sol_temp Optimize Temperature (Monitor by TLC/GC-MS) temp->sol_temp sol_dilute Use High Dilution Conditions (Slow addition of reagents) concentration->sol_dilute

Caption: A troubleshooting decision tree for low yields in Friedel-Crafts cyclization.

References

Technical Support Center: Optimizing the Claisen-Schmidt Condensation for 2-Benzylidene-1-indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-benzylidene-1-indanones via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it used for synthesizing 2-benzylidene-1-indanones?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone containing α-hydrogens, such as 1-indanone.[1][2] This reaction is fundamental for synthesizing α,β-unsaturated ketones, a class of compounds to which 2-benzylidene-1-indanones belong. These products, also known as chalcones, are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory properties.[3][4][5] The reaction's selectivity is driven by the fact that aromatic aldehydes cannot form an enolate, thus acting solely as the electrophile that is attacked by the enolate of the ketone.[6]

Q2: What are the advantages of "green chemistry" approaches like solvent-free or microwave-assisted synthesis for this reaction?

A2: Green chemistry methods offer several benefits over traditional solvent-based protocols. Solvent-free grinding reduces the use of hazardous organic solvents, often leading to shorter reaction times and simpler product isolation by physically grinding the reactants with a solid catalyst.[2][5][6] Microwave irradiation can dramatically decrease reaction times by efficiently heating the reactants.[6] These methods align with principles of sustainable chemistry by minimizing waste and energy consumption.

Q3: How do I monitor the progress of the Claisen-Schmidt condensation?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture on a TLC plate alongside the starting materials (1-indanone and the benzaldehyde), you can observe the disappearance of the reactant spots and the appearance of a new product spot with a different Rf value. This allows you to determine when the reaction has gone to completion.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields in a Claisen-Schmidt condensation can be attributed to several factors, from reactant purity to suboptimal reaction conditions.[1]

Potential Cause Troubleshooting Strategy
Incomplete Reaction Monitor the reaction using TLC to ensure it has run to completion. If the reaction stalls, consider extending the reaction time or gently heating the mixture.[6]
Purity of Starting Materials Ensure that the 1-indanone, benzaldehyde, and solvent are pure and dry. Impurities can interfere with the reaction or deactivate the catalyst.[6]
Suboptimal Reaction Temperature The optimal temperature can vary depending on the specific substrates. While many reactions proceed at room temperature, some may require gentle heating to 40-50 °C.[6] However, excessive heat can promote side reactions.
Inappropriate Catalyst Concentration The concentration of the base catalyst is critical. For sodium hydroxide (NaOH), a 20 mol% concentration has been shown to give high yields.[1][7] It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrates.[1]
Catalyst Deactivation Acidic impurities in the reactants or solvent can neutralize the base catalyst. Ensure all reagents and glassware are dry.[6]
Product Precipitation If the 2-benzylidene-1-indanone product is insoluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, halting the reaction. Increase the solvent volume or switch to a solvent in which the product is more soluble. Vigorous stirring is essential to maintain a homogeneous mixture.[6]
Issue 2: Formation of Multiple Products and Purification Difficulties

The presence of multiple spots on a TLC plate indicates the formation of byproducts, a common issue in Claisen-Schmidt condensations.[1]

Side Reaction Cause and Explanation Mitigation Strategy
Self-Condensation of 1-Indanone The enolizable 1-indanone can react with itself in an aldol condensation, especially if it is more reactive than the aldehyde.[1]Use an excess of the 1-indanone relative to the aromatic aldehyde.[1]
Cannizzaro Reaction of the Aldehyde If the aromatic aldehyde can participate, two molecules can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid. This is favored by high concentrations of a strong base.[1]Consider using a milder base or optimizing the base concentration. Slow, dropwise addition of the base to the reaction mixture can prevent localized high concentrations.[1]
Michael Addition The enolate of 1-indanone can act as a Michael donor and add to the α,β-unsaturated ketone product (the 2-benzylidene-1-indanone), leading to the formation of a 1,5-dicarbonyl compound.[1]Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to minimize this side reaction.[1]
Retro-Claisen Condensation In some cases, the product can undergo a retro-Claisen condensation, leading to the cleavage of the newly formed carbon-carbon bond.[8]This is less common under standard Claisen-Schmidt conditions but can be influenced by the specific substrates and reaction conditions. Optimization of temperature and reaction time may be necessary.

Experimental Protocols

Protocol 1: Traditional Solvent-Based Synthesis

This protocol describes a general procedure for the Claisen-Schmidt condensation of 1-indanone with a substituted benzaldehyde in ethanol.

Materials:

  • 1-Indanone derivative (1.0 eq.)

  • Aromatic aldehyde (1.0 eq.)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (2-3 eq.)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative and the chosen aromatic aldehyde in an appropriate volume of ethanol.[4]

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution to the flask.[4]

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[6] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[4][6] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]

  • Drying and Characterization: Dry the purified product, for example, in a vacuum oven. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol outlines an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.[6]

Materials:

  • 1-Indanone (1.0 eq.)

  • Aromatic aldehyde (1.0 eq.)

  • Finely ground solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Reactant Grinding: In a mortar, combine the 1-indanone and the aromatic aldehyde. Vigorously grind the two solids together until they form an oil or a homogenous powder.[4][6]

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH to the mixture.[4]

  • Reaction: Continue to grind the mixture. The reaction is often rapid, and the mixture may turn into a thick, colored paste and then solidify. The reaction is typically complete within 5-15 minutes.[4][6]

  • Work-up: Add 10% aqueous HCl to the solid to neutralize the catalyst.[4]

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]

Data Presentation

Table 1: Representative Yields for the Claisen-Schmidt Condensation of 1-Indanone Derivatives

Entry1-Indanone DerivativeAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
11-IndanoneBenzaldehydeNaOHEthanol18~85-95%[4]
21-Indanone4-MethoxybenzaldehydeNaOHEthanol18~80-90%[4]
31-Indanone4-ChlorobenzaldehydeNaOHEthanol18~80-90%[4]
41-Indanone3,4-DimethoxybenzaldehydeNaOHSolvent-free0.595% (crude)[5]
5CyclohexanoneBenzaldehydeNaOH (20 mol%)Solvent-free5 min98%[7]
66-Hydroxy-1-indanoneVarious BenzaldehydesNaOH (20% w/v)EthanolOvernightNot specified

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation cluster_optimization Optimization Strategies cluster_side_reactions Common Side Reactions Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Yes Check_Side_Reactions Investigate Side Reactions Incomplete->Check_Side_Reactions No Successful Improved Yield Optimize_Conditions->Successful Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Catalyst Adjust Catalyst Concentration Optimize_Conditions->Adjust_Catalyst Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Check_Side_Reactions->Successful Self_Condensation Self-Condensation Check_Side_Reactions->Self_Condensation Cannizzaro Cannizzaro Reaction Check_Side_Reactions->Cannizzaro Michael_Addition Michael Addition Check_Side_Reactions->Michael_Addition

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow General Experimental Workflow Start Start Dissolve_Reactants Dissolve 1-Indanone and Aldehyde Start->Dissolve_Reactants Cool Cool Mixture (Ice Bath) Dissolve_Reactants->Cool Add_Catalyst Add Base Catalyst Cool->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Reaction_Complete Reaction Complete? Monitor->Reaction_Complete Reaction_Complete->Stir No Workup Work-up and Isolation Reaction_Complete->Workup Yes Purify Purify Product (Recrystallization) Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow diagram.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Phenyl-2,3-dihydro-1H-inden-1-one.

Compound Profile: this compound

Structure:

Predicted Solubility Characteristics:

Based on its chemical structure, which features a polycyclic aromatic hydrocarbon backbone with a phenyl substituent, this compound is predicted to be a lipophilic compound with low aqueous solubility. Its solubility is likely to be higher in organic solvents. Challenges in achieving desired concentrations in aqueous buffers for biological assays are anticipated.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For initial stock solutions, it is recommended to use polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). For applications requiring non-polar conditions, solvents like dichloromethane (DCM) or ethyl acetate may be suitable. Always start with a small amount of the compound to test solubility before preparing a large stock solution.

Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for poorly soluble compounds.[1] The precipitation occurs because the compound is not soluble in the final aqueous environment. Here are a few strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer. However, be mindful of potential solvent toxicity in cellular assays.

  • Use a different co-solvent: Some compounds may be more amenable to dilution from solvents other than DMSO.[1] Consider preparing a stock solution in ethanol or propylene glycol.[1]

  • Employ solubility enhancement techniques: If the above methods are not sufficient, you may need to explore more advanced techniques such as the use of surfactants or cyclodextrins.[2][3]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH can be an effective method for improving the solubility of ionizable compounds.[4][5] However, this compound does not have readily ionizable functional groups. Therefore, pH adjustment is unlikely to significantly impact its solubility in aqueous solutions.

Q4: Are there any general considerations for handling and storing this compound to avoid solubility issues?

A4: Yes. To ensure consistency in your experiments:

  • Storage of solid compound: Store the solid compound in a cool, dry, and dark place to prevent degradation.

  • Stock solution stability: Prepare fresh stock solutions regularly. If you need to store stock solutions, keep them at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

  • Avoid repeated freeze-thaw cycles: Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.

Troubleshooting Guide for Solubility Enhancement

This guide provides a systematic approach to improving the solubility of this compound.

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventPredicted Solubility
WaterInsoluble
Phosphate-Buffered Saline (PBS)Insoluble
Ethanol (EtOH)Sparingly Soluble to Soluble
Methanol (MeOH)Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble

Note: This table provides predicted qualitative solubility based on the compound's structure. Experimental verification is essential.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common solubility enhancement techniques.

1. Co-solvency

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[1][4]

  • Objective: To determine an appropriate co-solvent system for achieving the desired concentration of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • DMSO

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Aqueous buffer of choice (e.g., PBS)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • In a series of microcentrifuge tubes, prepare different aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% of DMSO, Ethanol, Propylene glycol, or PEG 400).

    • Add the stock solution to each of the co-solvent-buffer mixtures to achieve the desired final concentration of the compound.

    • Vortex each tube thoroughly for 1-2 minutes.

    • Incubate the solutions at room temperature for at least one hour.

    • Visually inspect for any precipitation.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

2. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[4]

  • Objective: To enhance the aqueous solubility of this compound using surfactants.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., PBS)

    • Surfactants such as Tween® 80, Polysorbate 20, or Cremophor® EL

    • Sonicator

  • Protocol:

    • Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).

    • Add the solid this compound directly to each surfactant solution to achieve a concentration slightly above the target concentration.

    • Vortex the mixtures vigorously.

    • Sonicate the mixtures for 15-30 minutes to aid in micelle formation and solubilization.

    • Allow the solutions to equilibrate for several hours or overnight at a controlled temperature.

    • Centrifuge the samples to pellet any undissolved compound.

    • Measure the concentration of the compound in the supernatant.

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]

  • Objective: To improve the solubility of this compound through complexation with cyclodextrins.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., PBS)

    • β-Cyclodextrin (β-CD) or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Magnetic stirrer and stir bar

  • Protocol:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1, 5, 10, 20 mM).

    • Add an excess amount of solid this compound to each cyclodextrin solution.

    • Stir the mixtures vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved solid.

    • Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound solvent_screening Step 1: Solvent Screening (DMSO, DMF, EtOH) start->solvent_screening co_solvency Step 2: Co-solvency Trials (e.g., with PEG 400, Propylene Glycol) solvent_screening->co_solvency Precipitation in Aqueous Buffer surfactants Step 3: Surfactant Addition (e.g., Tween® 80, Cremophor® EL) co_solvency->surfactants Still Insufficient Solubility cyclodextrins Step 4: Cyclodextrin Complexation (e.g., HP-β-CD) surfactants->cyclodextrins Incompatible or Insufficient advanced Step 5: Advanced Formulation (e.g., Solid Dispersions, Nanosuspensions) cyclodextrins->advanced Still Unresolved success Success: Target Concentration Achieved advanced->success Successful fail Re-evaluate Experiment or Synthesize Analogs advanced->fail Unsuccessful

Caption: A workflow for troubleshooting solubility issues.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates compound This compound (Hypothetical Inhibitor) compound->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates

Caption: A hypothetical MAPK signaling pathway.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray crystallography study for 2-Phenyl-2,3-dihydro-1H-inden-1-one is not publicly available in the Cambridge Structural Database (CSD), this guide provides a comprehensive overview of the analytical techniques essential for its structural confirmation. We will explore the roles of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting a comparative analysis of the data each method yields. This guide is intended for researchers, scientists, and professionals in drug development engaged in the meticulous process of molecular structure elucidation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a compound like this compound, a derivative of the indanone scaffold, understanding its structural features is crucial for predicting its reactivity, biological activity, and potential applications. Although the gold standard of X-ray crystallography data is not currently available for this specific molecule, a combination of other powerful analytical techniques can provide a comprehensive and unambiguous structural assignment.

Comparative Analysis of Structural Elucidation Techniques

Each analytical technique offers a unique window into the molecular structure. While X-ray crystallography provides a detailed 3D map of the atoms in a crystalline state, spectroscopic methods like NMR, MS, and IR provide crucial information about the connectivity, molecular weight, and functional groups of the molecule in various states.

Analytical Technique Information Provided for this compound Illustrative Data (from related compounds)
X-ray Crystallography - Unambiguous 3D molecular structure in the solid state.- Precise bond lengths, bond angles, and torsion angles.- Stereochemistry and conformational analysis.- Intermolecular interactions in the crystal lattice.For a related compound, 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the indanone ring system is noted to be approximately planar. This suggests a similar planarity for the core of this compound.[1][2]
NMR Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C).- Number and chemical environment of protons and carbons.- Stereochemical relationships through coupling constants.- 2D NMR (COSY, HSQC, HMBC) confirms the assembly of the molecular fragments.For the related 3-Phenyl-1-indanone, ¹H NMR spectra are available which would show characteristic signals for the aromatic protons and the aliphatic protons of the indanone core.[3]
Mass Spectrometry - Accurate molecular weight and molecular formula.- Fragmentation patterns that help in identifying structural motifs.- High-resolution mass spectrometry (HRMS) provides unambiguous elemental composition.The molecular formula of this compound is C₁₅H₁₂O. The mass spectrum would show a molecular ion peak corresponding to this formula.
Infrared Spectroscopy - Presence of key functional groups.- The carbonyl (C=O) stretch is a strong, characteristic band.- Aromatic and aliphatic C-H stretching and bending vibrations.For 1-indanone, a strong absorption band for the carbonyl group is typically observed around 1700 cm⁻¹. Similar characteristic peaks would be expected for the title compound.[4]

Experimental Protocols

A detailed methodology is critical for reproducible and reliable results. Below are standard experimental protocols for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount (typically 5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectra are then interpreted to assign the structure.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry, or Electron Ionization (EI) for fragmentation analysis.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and, in the case of HRMS, the elemental composition. Fragmentation patterns are compared with known fragmentation pathways to support the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualizing the Workflow and Complementary Nature of Techniques

To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the interplay between the different analytical methods.

Structural Confirmation Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Data Analysis & Confirmation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir xray X-ray Crystallography (if single crystals obtained) synthesis->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis final_confirmation Unambiguous Structural Confirmation xray->final_confirmation structure_elucidation Proposed Structure data_analysis->structure_elucidation structure_elucidation->xray Crystal Growth structure_elucidation->final_confirmation if no crystal

Caption: Workflow for the structural confirmation of an organic compound.

Complementary Analytical Techniques center Structural Confirmation of This compound xray X-ray Crystallography (3D Structure, Stereochemistry) center->xray Definitive 3D Structure nmr NMR Spectroscopy (Connectivity, Chemical Environment) center->nmr Atom Connectivity ms Mass Spectrometry (Molecular Formula, Fragmentation) center->ms Elemental Composition ir IR Spectroscopy (Functional Groups) center->ir Functional Group ID

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

References

A Comparative Guide to Validating the Synthesis of 2-Phenyl-1-indanone via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is contingent not only on the reaction itself but also on the rigorous confirmation of its chemical structure. This guide provides a comparative framework for validating the synthesis of 2-phenyl-1-indanone, a valuable scaffold in medicinal chemistry. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can unambiguously confirm the identity of the product and assess its purity against potential isomers and starting materials.

Spectroscopic Data Comparison

A critical step in validation is comparing the empirical data from the synthesized product with established literature values. Furthermore, distinguishing the target molecule from structurally similar compounds, such as the isomeric 3-phenyl-1-indanone or unreacted starting materials like 3-phenylpropanoic acid, is paramount.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The spectrum of 2-phenyl-1-indanone is distinct from its isomer due to the different electronic environments of the aliphatic protons.

Table 1: ¹H NMR Data for 2-Phenyl-1-indanone and Comparative Compounds (CDCl₃)

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
2-Phenyl-1-indanone Aromatic (Indanone) 7.80-7.20 m 4H
Aromatic (Phenyl) 7.20-7.05 m 5H
H-2 (CH) ~4.30 dd 1H
H-3 (CH₂) ~3.40 & ~2.90 m 2H
3-Phenyl-1-indanone Aromatic 7.90-7.20 m 9H
H-3 (CH) 4.68 dd 1H
H-2 (CH₂) 3.23 & 2.73 m 2H
3-Phenylpropanoic Acid Aromatic 7.34-7.17 m 5H
-CH₂-Ar 2.97 t 2H

| | -CH₂-COOH | 2.69 | t | 2H |

Note: 'dd' denotes a doublet of doublets, 'm' a multiplet, and 't' a triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, offering a clear fingerprint of the carbon skeleton. The position of the carbonyl carbon and the aliphatic carbons are key differentiators.

Table 2: ¹³C NMR Data for 2-Phenyl-1-indanone and Comparative Compounds (CDCl₃)

Compound Carbon Assignment Chemical Shift (δ) ppm
2-Phenyl-1-indanone C=O ~205
Aromatic 124-155
C-2 (CH) ~55
C-3 (CH₂) ~35
3-Phenyl-1-indanone [1] C=O 206.5
Aromatic 123-155
C-3 (CH) 44.1
C-2 (CH₂) 46.1
3-Phenylpropanoic Acid [2] C=O 179.3
Aromatic 126-141
-CH₂-Ar 35.8

| | -CH₂-COOH | 30.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretch is a prominent and diagnostic peak for these compounds.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-H (sp²) Stretch C-H (sp³) Stretch O-H Stretch (Acid)
2-Phenyl-1-indanone ~1710 ~3060 ~2900 -
3-Phenyl-1-indanone [3] ~1712 ~3060 ~2920 -

| 3-Phenylpropanoic Acid | ~1700 | ~3030 | ~2940 | 2500-3300 (broad) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that results in characteristic fragmentation.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Weight Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]
2-Phenyl-1-indanone 208.26 208 117, 91
3-Phenyl-1-indanone [1] 208.26 208 180, 165, 131, 104

| 3-Phenylpropanoic Acid | 150.17 | 150 | 105, 91, 77 |

Experimental Workflow Visualization

G Workflow for the Validation of 2-Phenyl-1-indanone Synthesis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Crude 2-Phenyl-1-indanone purification Purify Product (e.g., Column Chromatography) synthesis->purification acquire_data Acquire Spectroscopic Data (NMR, IR, MS) purification->acquire_data analyze_data Analyze Spectra (Peak Assignment, Fragmentation) acquire_data->analyze_data compare_data Compare Data to Reference Spectra analyze_data->compare_data decision Is Structure Confirmed? compare_data->decision validated Product Validated decision->validated Yes revisit Re-evaluate Synthesis or Purification decision->revisit No

Caption: Workflow for the validation of 2-phenyl-1-indanone synthesis.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-25 mg of the purified solid for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

  • Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.[5]

  • Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Referencing : If the solvent peak is not used as a reference, a small amount of an internal standard like tetramethylsilane (TMS) may be added.[6]

  • Acquisition : Place the capped NMR tube into the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity. Finally, the appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run.[5]

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Film Deposition : Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin, another drop can be added.

  • Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first for automatic subtraction.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under a high vacuum.[8]

  • Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺).[9]

  • Fragmentation : The excess energy from the electron bombardment causes the molecular ion to break apart into smaller, characteristic fragment ions.[8]

  • Analysis and Detection : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

References

Comparative analysis of different synthetic routes to 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a key structural motif in various biologically active compounds and materials science, has been approached through several distinct synthetic strategies. This guide provides an objective comparison of the most prominent routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The primary methods discussed include the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropionic acid, the Nazarov cyclization of chalcone derivatives, and metal-catalyzed cyclization reactions.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the leading synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting Material(s)Key Reagents / CatalystReaction ConditionsTypical Yield (%)
Intramolecular Friedel-Crafts Acylation 3,3-Diphenylpropionic acidPolyphosphoric acid (PPA) or AlCl₃High temperature (e.g., 250°C with Tb(OTf)₃)~70-90%[1]
Nazarov Cyclization 1,2-Diphenyl-2-propen-1-one (Chalcone)Trifluoroacetic acid (TFA)Elevated temperature (e.g., 120°C), can be microwave-assisted[2]~88%[2]
Palladium-Catalyzed Carbonylative Cyclization Unsaturated Aryl IodidePalladium catalyst, CO gasVaries depending on specific catalyst and ligand systemGood to Excellent[3]
Lewis Acid-Catalyzed Cyclization 3-Arylpropionic AcidsNiobium pentachloride (NbCl₅)Room temperatureGood yields[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Intramolecular Friedel-Crafts Acylation

This classical approach involves the cyclization of a 3-arylpropionic acid derivative. The use of strong acids like polyphosphoric acid (PPA) is common, although modern methods utilize Lewis acids which can offer milder conditions.[5][6]

Protocol using Niobium Pentachloride (NbCl₅):

  • To a solution of 3,3-diphenylpropionic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a stoichiometric amount of NbCl₅ at room temperature under an inert atmosphere.[4]

  • Stir the reaction mixture at room temperature. The NbCl₅ acts both as a reagent to form the acyl chloride in situ and as a catalyst for the cyclization.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Nazarov Cyclization

The Nazarov cyclization is an effective method for constructing five-membered rings, including the indanone core, from divinyl ketones like chalcones.[2][7]

Protocol using Trifluoroacetic Acid (TFA):

  • Dissolve the chalcone precursor (e.g., 1,2-diphenyl-2-propen-1-one) in trifluoroacetic acid.[2]

  • Heat the reaction mixture to 120°C. For accelerated synthesis, this step can be performed in a microwave reactor, significantly reducing the reaction time from hours to minutes.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Neutralize the solution with a base, such as sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the resulting solid by recrystallization or column chromatography to obtain the desired 2-phenyl-1-indanone. A yield of 88% has been reported for a similar transformation.[2]

Comparative Workflow of Synthetic Routes

The following diagram illustrates the logical flow and relationship between the different synthetic strategies discussed.

G cluster_start Common Precursors cluster_routes Synthetic Routes cluster_product Final Product Aryl_Alkene Aryl Alkene / Alkyne Nazarov Route 2: Nazarov Cyclization Aryl_Alkene->Nazarov Forms Chalcone Intermediate Reagent: TFA Metal Route 3: Metal-Catalyzed Cyclization Aryl_Alkene->Metal e.g., Aryl Iodide + Alkyne Catalyst: Pd, Rh, Ni Aryl_Acid Aryl Carboxylic Acid Derivative FC Route 1: Intramolecular Friedel-Crafts Acylation Aryl_Acid->FC e.g., 3,3-Diphenylpropionic acid Reagents: PPA, AlCl₃, NbCl₅ Product 2-Phenyl-2,3-dihydro- 1H-inden-1-one FC->Product Nazarov->Product Metal->Product

Caption: Comparative workflow of major synthetic routes to this compound.

Summary and Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with distinct advantages.

  • The Intramolecular Friedel-Crafts Acylation is a robust and high-yielding method, particularly when starting from readily available 3,3-diphenylpropionic acid. While traditionally requiring harsh conditions, newer methods using catalysts like NbCl₅ allow the reaction to proceed at room temperature.[4]

  • The Nazarov Cyclization offers an excellent alternative, especially for substituted analogs, and benefits from significant rate enhancement via microwave irradiation, making it a time-efficient option.[2]

  • Metal-catalyzed reactions , such as palladium-catalyzed carbonylative cyclizations, represent a powerful and versatile modern approach, often proceeding with high efficiency and functional group tolerance, though they may require more specialized catalysts and ligands.[3]

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, tolerance to specific reaction conditions (e.g., high temperatures or strong acids), and the laboratory equipment available. For general laboratory-scale synthesis, both the modern Friedel-Crafts and the microwave-assisted Nazarov cyclization present compelling and efficient options.

References

2-Phenyl-2,3-dihydro-1H-inden-1-one vs. other indanone derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the performance of various indanone derivatives in biological assays, with a focus on their anticancer and anti-inflammatory properties. While this guide centers on derivatives, it is important to note that specific biological activity data for the parent compound, 2-Phenyl-2,3-dihydro-1H-inden-1-one, is not extensively available in the reviewed literature. The comparisons herein are therefore based on published data for various substituted indanone analogs.

Anticancer Activity of Indanone Derivatives

Indanone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as cell cycle progression and signaling pathways.

Comparative Cytotoxicity of Indanone Derivatives

The following table summarizes the in vitro anticancer activity of selected indanone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone Derivatives of 1-Indanone ITH-6HT-29 (Colon)0.41 ± 0.19[1][2]
ITH-6COLO 205 (Colon)0.98[2]
ITH-6KM 12 (Colon)0.41[2]
Other active derivativesVarious Colon Cancer Lines0.41 - 6.85[1][3]
Aryl Pyrazole-Indanone Hybrids 6d, 6e, 6fMCF-7 (Breast)42.6 - 53.9[4]
Indanone Tricyclic Spiroisoxazoline Derivatives 9fColorectal and Breast CancerNot specified, but showed apoptosis induction[4]
Bivalent Indanone-based HDAC6 and Antitubulin Ligands 9 and 21Various Cancer Lines0.36 - 3.27[4]
Anticancer Signaling Pathways

Several indanone derivatives exert their anticancer effects by modulating key signaling pathways involved in tumorigenesis. For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to downregulate the NF-κB p65 and Bcl-2 signaling pathways, leading to apoptosis in colorectal cancer cells.[2]

Anticancer_Signaling_Pathway ITH6 ITH-6 NFkB NF-κB p65 ITH6->NFkB inhibits Bcl2 Bcl-2 ITH6->Bcl2 inhibits Apoptosis Apoptosis NFkB->Apoptosis promotes survival (inhibited by ITH-6) Bcl2->Apoptosis anti-apoptotic (inhibited by ITH-6)

Anti-inflammatory Activity of Indanone Derivatives

Indanone derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and modulation of key inflammatory signaling pathways.

Comparative Anti-inflammatory Activity

The table below presents the in vitro anti-inflammatory activity of 2-benzylidene-1-indanone derivatives, measured as the inhibition of lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine primary macrophages.

Compound% Inhibition of IL-6 (at 10 µM)% Inhibition of TNF-α (at 10 µM)Reference
4d 69.2883.73[5]
8f Potent Inhibition (Dose-dependent)Potent Inhibition (Dose-dependent)[3]
8g Potent Inhibition (Dose-dependent)Potent Inhibition (Dose-dependent)[3]
Xanthohumol (Control) 62.45 ± 1.8353.27 ± 1.65[3]
Anti-inflammatory Signaling Pathways

2-benzylidene-1-indanone derivatives have been shown to block the LPS-induced activation of the proinflammatory NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][3]

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Indanone 2-Benzylidene-1-indanone Derivatives Indanone->MAPK inhibits Indanone->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines activates production NFkB->Cytokines activates production

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies for key biological assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with indanone derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Protocol Details:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indanone derivatives.

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of cytokines such as TNF-α and IL-6 produced by immune cells in response to an inflammatory stimulus.

Protocol Details:

  • Cell Stimulation: Murine primary macrophages are seeded in culture plates and pre-treated with the indanone derivatives for 30 minutes.

  • LPS Challenge: The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and cytokine production.

  • Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.

  • ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the indanone derivatives is calculated by comparing the cytokine levels in treated versus untreated (LPS only) cells.

Conclusion

The indanone scaffold serves as a versatile template for the development of potent bioactive molecules. While direct comparative data for this compound is limited in the current literature, its derivatives, particularly the 2-benzylidene-1-indanones and thiazolyl hydrazones of 1-indanone, have demonstrated significant promise as anticancer and anti-inflammatory agents. Further research, including direct comparative studies of a wider range of indanone derivatives and the exploration of their mechanisms of action, will be crucial for the future development of novel therapeutics based on this valuable chemical scaffold.

References

A Head-to-Head Battle for Microtubule Disruption: 2-Phenyl-1-Indanone Derivatives versus Legacy Tubulin Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers and drug development professionals on the anticancer activity of emerging 2-phenyl-1-indanone derivatives against established tubulin inhibitors like Paclitaxel, Vinca Alkaloids, and Colchicine.

In the relentless pursuit of more effective and safer cancer therapeutics, the microtubule network remains a prime target. Disrupting the dynamic assembly and disassembly of tubulin proteins is a clinically validated strategy to halt cell division and induce apoptosis in rapidly proliferating cancer cells. For decades, natural product-derived agents such as Paclitaxel, Vinca alkaloids, and Colchicine have been the cornerstones of microtubule-targeting chemotherapy. However, their clinical utility is often hampered by issues like multidrug resistance and significant side effects. This has spurred the development of novel synthetic molecules, among which 2-phenyl-1-indanone derivatives have emerged as promising candidates. This guide provides a comprehensive comparison of the anticancer activity of these novel synthetic compounds with their well-established counterparts, supported by experimental data and detailed methodologies.

Mechanism of Action: A Converging Path to Mitotic Arrest

Tubulin inhibitors exert their anticancer effects by interfering with the polymerization of α- and β-tubulin dimers into microtubules. However, they achieve this through distinct mechanisms and binding sites on the tubulin molecule.

2-Phenyl-1-Indanone Derivatives and Colchicine: These compounds are classified as microtubule destabilizers. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis.[2][3][4]

Vinca Alkaloids (Vincristine, Vinblastine): Similar to the indanone derivatives, Vinca alkaloids are also microtubule-destabilizing agents. However, they bind to a distinct site on β-tubulin, known as the Vinca domain. This binding also inhibits tubulin polymerization and leads to mitotic arrest.

Paclitaxel (a Taxane): In contrast to the other inhibitors discussed, Paclitaxel is a microtubule-stabilizing agent. It binds to a different site on the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly. This "freezing" of the microtubule dynamics is equally detrimental to the cell, as it prevents the mitotic spindle from disassembling, also leading to G2/M arrest and apoptosis.[5][6]

Mechanism of Action of Tubulin Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers 2-Phenyl-1-Indanone 2-Phenyl-1-Indanone Tubulin Dimers Tubulin Dimers 2-Phenyl-1-Indanone->Tubulin Dimers Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Dimers Binds to Colchicine Site Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Vinca Domain Paclitaxel Paclitaxel Microtubule Polymerization Microtubule Polymerization Paclitaxel->Microtubule Polymerization Promotes & Stabilizes Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1. Signaling pathway of tubulin inhibitors.

Quantitative Comparison of Anticancer Activity

The efficacy of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for 2-benzylidene-1-indanone derivatives (structurally similar to 2-phenyl-1-indanone) and known tubulin inhibitors against various human cancer cell lines and for the inhibition of tubulin polymerization. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of 2-Benzylidene-1-Indanone Derivatives and Known Tubulin Inhibitors against Human Cancer Cell Lines

Compound/ClassCell LineCancer TypeIC50 (µM)
2-Benzylidene-1-Indanone Derivative 1 [3]DU145Prostate Carcinoma0.010
MCF-7Breast Adenocarcinoma0.014
MDA-MB-231Breast Adenocarcinoma0.027
DLD1Colorectal Adenocarcinoma14.76
Fluorinated Benzylidene Indanone 1 [2]MCF-7Breast AdenocarcinomaNot specified, induces G2/M arrest
Paclitaxel [7][8]A375Melanoma~0.0059 (5.9 nM)
A549Lung Carcinoma~0.050 (50 nM)
Vincristine [9]A375Melanoma>10
Colchicine [9]A375Melanoma0.0106 (10.6 nM)

Table 2: Inhibition of Tubulin Polymerization (IC50)

Compound/ClassIC50 (µM)
2-Benzylidene-1-Indanone Derivatives [10]0.62 - 2.04
Colchicine [1]Not specified, potent inhibition
Vinca Alkaloids Not specified, potent inhibition
Paclitaxel Promotes polymerization

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells by measuring mitochondrial activity.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a dose-response curve.

Experimental Workflow for Cytotoxicity (MTT) Assay Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan Crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 490 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Figure 2. Workflow for MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[11]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Add GTP to a final concentration of 1 mM.

  • Assay Procedure: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Controls: Use Paclitaxel and Colchicine as positive controls for polymerization promotion and inhibition, respectively.

  • Data Analysis: The IC50 value is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the inhibitors on the distribution of cells in different phases of the cell cycle.[11]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: The cell cycle distribution is determined using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis Cell_Treatment Treat Cancer Cells with Inhibitor (IC50 concentration) Harvest_Fix Harvest and Fix Cells in 70% Ethanol Cell_Treatment->Harvest_Fix Stain Stain with Propidium Iodide and RNase A Harvest_Fix->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Determine Cell Cycle Distribution (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Figure 3. Workflow for cell cycle analysis.

Conclusion

The available data indicates that 2-phenyl-1-indanone derivatives, particularly 2-benzylidene-1-indanones, are potent anticancer agents that function as tubulin polymerization inhibitors by binding to the colchicine site.[2][3][10] Their in vitro cytotoxicity against various cancer cell lines is comparable to, and in some cases, may exceed that of established tubulin inhibitors.[3] The development of these synthetic molecules offers a promising avenue to overcome the limitations of current microtubule-targeting drugs, such as multidrug resistance.

This comparative guide provides a foundational framework for researchers and drug developers to evaluate the potential of 2-phenyl-1-indanone derivatives. The detailed experimental protocols and comparative data tables serve as a valuable resource for conducting further head-to-head studies to definitively establish the therapeutic potential of this emerging class of tubulin inhibitors. Future research should focus on direct comparative in vitro and in vivo studies, as well as investigations into their pharmacokinetic and toxicological profiles, to pave the way for their potential clinical translation.

References

Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-indanone scaffold, a rigid analog of chalcones, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds have been extensively explored for their therapeutic potential, particularly as anti-inflammatory agents, inhibitors of cholinesterases for the treatment of Alzheimer's disease, and as adenosine receptor antagonists.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-phenyl-1-indanone derivatives, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4][5] The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like NF-κB/MAPK and TLR4/JNK/NF-κB.[5][6]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives. The data represents the percentage inhibition of cytokine release in LPS-stimulated murine primary macrophages at a concentration of 10 µM.[4]

CompoundSubstitutions on Benzylidene Ring (Ring B)Substitutions on Indanone Ring (Ring A)% Inhibition of IL-6% Inhibition of TNF-α
4a 4'-MethoxyUnsubstitutedEquivalent to controlEquivalent to control
4d 3',4'-DihydroxyUnsubstitutedPotent InhibitionPotent Inhibition
8f 4'-Hydroxy-3'-methoxy5,6-DimethoxyImproved ActivityImproved Activity
8g 4'-Hydroxy-3'-methoxy5-MethoxyModerate ActivityModerate Activity

Data extracted from a study on 2-benzylidene-1-indanone derivatives for the treatment of acute lung injury.[4]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment: Murine primary macrophages (MPMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[4] The cells are seeded in 96-well plates and pre-incubated with the test compounds (e.g., at 10 µM) or vehicle (DMSO) for 30 minutes.[4] Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours to induce an inflammatory response.[4]

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4] The percentage inhibition of cytokine release is calculated relative to the LPS-stimulated vehicle-treated control.

Cytotoxicity Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of MPMs is assessed using the MTT assay after 24 hours of treatment with the test compounds at the screening concentration.[4]

Signaling Pathway: LPS-Induced Pro-inflammatory Cytokine Production

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_Pathway MAPK Pathway (JNK, p38) TAK1->MAPK_Pathway NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Indanone 2-Phenyl-1-indanone Derivatives Indanone->NFkB Inhibits Indanone->MAPK_Pathway Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2-phenyl-1-indanone derivatives.

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

A significant area of investigation for 2-phenyl-1-indanone derivatives is in the development of multi-target-directed ligands for Alzheimer's disease.[7] These compounds have been designed to inhibit acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), as well as to prevent the aggregation of amyloid-beta (Aβ) peptides.[7] The design of these molecules is often inspired by the structure of the approved drug donepezil, which contains an indanone core.[8]

Quantitative Comparison of AChE Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of selected indanone derivatives against AChE.

CompoundKey Structural FeaturesAChE IC50Aβ Aggregation Inhibition (%)Reference
4b Dimethoxyindanone with terminal aromatic ether0.78 µM53.04%[8]
9 Indanone with N-benzylpiperidine moiety14.8 nM85.5%[7]
14 Indanone with N-benzylpiperidine moiety18.6 nM83.8%[7]
1h 5-methoxyindan-1-one with N-benzyl(ethyl)amino group39 nMNot Reported[9]
Donepezil Standard DrugSimilar to 9 and 14Not Reported[7][8]
Tacrine Standard DrugLower than 9 and 14Not Reported[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

Methodology: The AChE inhibitory activity is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains a phosphate buffer, a source of AChE (e.g., from electric eel), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow: SAR Study of 2-Phenyl-1-Indanone Derivatives

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR cluster_3 Optimization A Lead Identification (e.g., Donepezil) B Scaffold Hopping & Analogue Design A->B C Chemical Synthesis of 2-Phenyl-1-indanone Derivatives B->C D Primary Screening (e.g., AChE Inhibition) C->D E Secondary Assays (e.g., Aβ Aggregation, Cytotoxicity) D->E F Quantitative Data Analysis (IC50, Ki) E->F G Structure-Activity Relationship (SAR) Elucidation F->G H Lead Optimization G->H H->B Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study of 2-phenyl-1-indanone derivatives.

Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for A1 and A2A adenosine receptors (AR), which are potential targets for treating neurodegenerative conditions.[3]

Quantitative Comparison of Adenosine Receptor Binding Affinity

The binding affinities (Ki) of selected methoxy-substituted 2-benzylidene-1-indanone analogues at rat A1 and A2A adenosine receptors are presented below.

CompoundSubstitutions on Indanone Ring (Ring A)Substitutions on Benzylidene Ring (Ring B)A1 AR Ki (nM)A2A AR Ki (nM)
2c 4-Methoxy3'-Hydroxy4197
2e 4-Methoxy3',4'-Dihydroxy4278

Data from a study on methoxy-substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists.[3]

Experimental Protocol: Radioligand Binding Assay

Tissue Preparation: Tissue samples rich in the target receptors (e.g., rat brain regions) are collected and prepared to obtain membrane fractions.[3]

Competition Binding: The binding assays are performed in a competitive format. The membrane preparations are incubated with a specific radioligand for the target receptor (e.g., [3H]CPA for A1 AR) and varying concentrations of the unlabeled test compounds. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The 2-phenyl-1-indanone scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. SAR studies have revealed that substitutions on both the indanone ring system and the pendant phenyl ring are crucial for activity and selectivity. For anti-inflammatory agents, hydroxyl and methoxy groups on the benzylidene ring enhance activity. In the context of Alzheimer's disease, incorporating a basic amine moiety, similar to donepezil, leads to potent cholinesterase inhibitors. Furthermore, methoxy substitutions have been shown to be favorable for achieving dual antagonism at adenosine A1 and A2A receptors. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and development of novel 2-phenyl-1-indanone derivatives with improved therapeutic profiles.

References

A Comparative Guide to 2-Phenyl-1-Indanone Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenyl-1-indanone derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The information presented herein is compiled from recent in vitro studies and is intended to aid in the research and development of novel therapeutic agents for neurodegenerative and neuropsychiatric disorders.

Introduction to Monoamine Oxidase and its Inhibitors

Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the oxidative deamination of monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[2] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease and Alzheimer's disease.[2][3] The development of selective MAO inhibitors is a significant area of research, aiming to provide more targeted therapies with fewer side effects.[4][5]

The 1-indanone scaffold has emerged as a promising framework for the design of potent and selective MAO inhibitors.[6][7] In particular, 2-phenyl-1-indanone and its derivatives have demonstrated significant inhibitory activity, often with high selectivity for the MAO-B isoform.[6][8][9] This guide will delve into the in vitro performance of these compounds, comparing their potency and selectivity against established reference inhibitors.

Comparative Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro inhibitory activities of various 2-phenyl-1-indanone and related indanone derivatives against human MAO-A and MAO-B, alongside standard reference inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity (IC50) of 2-Heteroarylidene-1-indanone Derivatives against hMAO-A and hMAO-B [8]

CompoundRXhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
Derivative 1 H2-furan> 101.53> 6.5
Derivative 2 H5-methyl-2-furan> 100.0102> 980
Derivative 3 H5-bromo-2-furan> 100.0044> 2272
Derivative 4 5-OCH32-furan2.360.12518.9
Derivative 5 5-OCH35-methyl-2-furan0.0610.005112.0
Derivative 6 5-OCH35-bromo-2-furan0.1340.004927.3
Selegiline --0.820.01554.7
Clorgyline --0.0083.210.0025

Table 2: In Vitro Inhibitory Activity (IC50) of 2-Benzylidene-1-indanone Derivatives against hMAO-A and hMAO-B [9]

CompoundR1R2hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
Derivative A HH> 102.74> 3.6
Derivative B 5-OHH1.250.08914.0
Derivative C 5-OH4-F0.890.03128.7
Derivative D 5-OH4-Cl0.560.02522.4
Derivative E 5-OH4-CH30.710.04216.9
Derivative F 6-OH4-F0.1310.0187.3
Selegiline --0.910.01947.9
Clorgyline --0.0074.120.0017

Note: The specific derivative numbers/letters are assigned for clarity in this guide and may not correspond to the original publication's nomenclature.

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the evaluation of novel compounds. A widely used method is the in vitro fluorometric MAO inhibition assay.[10][11]

In Vitro Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate. The H2O2 is then used in a subsequent reaction to produce a fluorescent product, which can be quantified.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., potassium phosphate buffer)

  • MAO Substrate (e.g., p-tyramine, kynuramine, or benzylamine)[2][10][12]

  • Fluorescent Probe (e.g., Amplex Red or OxiRed™ Probe)[10][12]

  • Horseradish Peroxidase (HRP)

  • Test Compounds (2-phenyl-1-indanone derivatives)

  • Positive Control Inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)[2][12]

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final solvent concentration should be kept low (e.g., <2%) to avoid affecting enzyme activity.[13]

  • Assay Reaction:

    • Add the diluted test compounds or controls to the wells of the 96-well plate.

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).[10]

    • Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time (kinetic mode) or as an endpoint reading at 37°C.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Important Considerations:

  • Substrate Concentration: The substrate concentration can influence the IC50 values, especially for competitive inhibitors. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).[10]

  • Compound Interference: Test compounds may exhibit intrinsic fluorescence or interfere with the detection chemistry. It is crucial to run control experiments to account for these potential interferences.[10]

Mechanism of Action and Signaling Pathways

The search results indicate that some 1-indanone derivatives act as reversible and competitive inhibitors of MAO.[6] This means they bind to the active site of the enzyme, preventing the substrate from binding, but this binding is not permanent.

Below is a diagram illustrating the general mechanism of MAO inhibition and the workflow for its in vitro evaluation.

MAO_Inhibition_Pathway cluster_pathway Monoamine Oxidase Catalytic Cycle and Inhibition Monoamine Monoamine (e.g., Dopamine) MAO MAO Enzyme (A or B) Monoamine->MAO Binds to Active Site Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidizes H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 MAO_Inhibitor_Complex MAO-Inhibitor Complex (Inactive) Inhibitor 2-Phenyl-1-indanone Derivative Inhibitor->MAO Competitively Binds Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of 2-Phenyl-1-indanone Derivatives Start->Compound_Prep Assay_Setup Add Compounds, Controls, and MAO Enzyme to 96-well Plate Compound_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate and Fluorescent Probe Mixture Pre_incubation->Reaction_Initiation Measurement Measure Fluorescence Intensity Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis End End: Comparative Analysis Data_Analysis->End

References

Head-to-Head Comparison: 2-Phenyl-1-Indanone Scaffold vs. Donepezil for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activities of the established drug, Donepezil, and compounds based on the 2-phenyl-1-indanone scaffold. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Executive Summary

Donepezil is a highly potent, reversible, and selective inhibitor of acetylcholinesterase, exhibiting a mixed competitive and noncompetitive mechanism of action. It is a cornerstone in the symptomatic treatment of Alzheimer's disease. The 2-phenyl-1-indanone chemical scaffold serves as a foundational structure for a promising class of AChE inhibitors. While direct, head-to-head comparative data for the unsubstituted 2-phenyl-1-indanone is limited in publicly available literature, numerous derivatives have been synthesized and tested, demonstrating potent AChE inhibition, often with IC50 values in the nanomolar range, comparable to that of Donepezil. This suggests that the 2-phenyl-1-indanone core is a valuable pharmacophore for the design of novel AChE inhibitors.

Quantitative Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity (IC50) of Donepezil and selected potent derivatives of the 2-phenyl-1-indanone scaffold. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundTarget EnzymeIC50 Value (nM)Source
Donepezil Acetylcholinesterase (AChE)6.7[1][2]
Butyrylcholinesterase (BuChE)7400[1]
2-Phenyl-1-indanone Derivative 9 Acetylcholinesterase (AChE)14.8[3]
2-Phenyl-1-indanone Derivative 14 Acetylcholinesterase (AChE)18.6[3]
Donepezil-based Indanone Derivative 4b Acetylcholinesterase (AChE)780[4]

Mechanism of Action

Donepezil: Donepezil exhibits a dual binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. This mixed competitive and noncompetitive inhibition allows for a potent and sustained blockade of acetylcholine hydrolysis.[5][6] Molecular docking studies have shown that Donepezil binds within the active site gorge of AChE, establishing interactions with key amino acid residues.[7]

2-Phenyl-1-indanone Derivatives: The indanone moiety, a core component of Donepezil itself, is crucial for the inhibitory activity of this class of compounds. Derivatives of 2-phenyl-1-indanone are designed to interact with the active site of AChE in a manner analogous to Donepezil, with modifications to the core structure aimed at optimizing binding affinity and selectivity.

Experimental Protocols

The most widely accepted method for determining acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves two main reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.

  • Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (2-phenyl-1-indanone derivatives, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and Donepezil (positive control) in phosphate buffer. The final solvent concentration should be kept low (typically <1%) to avoid enzyme inhibition.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE solution.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DTNB and ATCI solutions to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse AChR Acetylcholine Receptors (AChR) ACh_synapse->AChR Binding Hydrolysis Hydrolysis ACh_synapse->Hydrolysis Signal_Transduction Signal Transduction AChR->Signal_Transduction AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Inhibitor Donepezil or 2-Phenyl-1-indanone Derivative Inhibitor->AChE Inhibition Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

AChE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis AChE_sol AChE Solution Add_reagents Add Buffer, Inhibitor, and AChE AChE_sol->Add_reagents Substrate_sol ATCI Solution Start_reaction Add DTNB and ATCI Substrate_sol->Start_reaction DTNB_sol DTNB Solution DTNB_sol->Start_reaction Inhibitor_sol Inhibitor Dilutions (Donepezil / 2-Phenyl-1-indanone derivative) Inhibitor_sol->Add_reagents Incubation Pre-incubation (e.g., 15 min at 37°C) Add_reagents->Incubation Incubation->Start_reaction Measure_abs Measure Absorbance at 412 nm Start_reaction->Measure_abs Calc_rate Calculate Reaction Rates Measure_abs->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Plot_data Plot % Inhibition vs. [Inhibitor] Calc_inhibition->Plot_data Determine_IC50 Determine IC50 Value Plot_data->Determine_IC50

Caption: Experimental Workflow for AChE Inhibition Assay.

References

A Comparative Benchmarking Study: Anti-inflammatory Activity of 2-Benzylidene-1-indanones vs. Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide presents a comparative analysis of the in vitro anti-inflammatory activity of a series of 2-benzylidene-1-indanone derivatives against commonly prescribed nonsteroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, Ibuprofen, and Diclofenac. This report is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a synthesis of available experimental data to benchmark the therapeutic potential of this emerging class of compounds.

Executive Summary

2-Benzylidene-1-indanones have garnered interest as a promising scaffold for the development of novel anti-inflammatory agents. This guide collates and presents quantitative data on their ability to modulate key inflammatory mediators, such as cyclooxygenase (COX) enzymes and nitric oxide (NO), in comparison to established NSAIDs. The data reveals that while direct head-to-head comparative studies are limited, certain 2-benzylidene-1-indanone derivatives exhibit potent anti-inflammatory effects, particularly in the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. Their activity appears to be mediated, at least in part, through the modulation of the NF-κB and Nrf2 signaling pathways. This report provides a framework for evaluating the anti-inflammatory profile of this compound class and highlights the need for further direct comparative studies to fully elucidate their therapeutic potential.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory activity of 2-benzylidene-1-indanone derivatives and known NSAIDs against key inflammatory markers. It is important to note that the data for 2-benzylidene-1-indanones and the comparator drugs have been collated from separate studies, and experimental conditions may vary.

Table 1: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone Derivatives

CompoundAssayCell LineTargetResult (% Inhibition or IC50)Reference
Compound 4d ELISARAW 264.7 MacrophagesTNF-α83.73% inhibition @ 10 µM[1]
IL-669.28% inhibition @ 10 µM[1]
Compound 8f ELISAMurine Primary MacrophagesTNF-α & IL-6Dose-dependent inhibition[1]
IPX-18 ELISAHuman Whole BloodTNF-αIC50: 298.8 nM[2][3]
Human PBMCsTNF-αIC50: 96.29 nM[2][3]
Human Whole BloodIFN-γIC50: 217.6 nM[2][3]
Human PBMCsIFN-γIC50: 103.7 nM[2][3]
Positive Control
Xanthohumol (XAN) ELISAMurine Primary MacrophagesTNF-α & IL-6Dose-dependent inhibition[1]

Table 2: Comparative Inhibition of Cyclooxygenase (COX) Enzymes

No direct comparative studies were found for 2-benzylidene-1-indanones against COX enzymes. Data for known NSAIDs are presented for benchmarking purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 9.40.08117.5[4]
Ibuprofen >1008.2 - 22.6-[4]
Diclofenac --3[5]

Table 3: Comparative Inhibition of Nitric Oxide (NO) Production

No direct comparative studies reporting IC50 values for 2-benzylidene-1-indanones were found. Data for a known iNOS inhibitor is provided for reference.

CompoundCell LineIC50 (µM)Reference
Aminoguanidine Mouse Macrophages2.1[6]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation : Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., 2-benzylidene-1-indanone derivatives or NSAIDs) or vehicle (DMSO) in a suitable buffer.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Incubation : The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination : The reaction is stopped by the addition of a quenching agent (e.g., 1 M HCl).

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A known iNOS inhibitor, such as L-NAME or aminoguanidine, is used as a positive control.

  • Incubation : The plates are incubated for 24 hours.

  • Nitrite Measurement : The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells. The IC50 value is then calculated.

Cytokine Release Assay in LPS-Stimulated Macrophages

This assay quantifies the effect of compounds on the release of pro-inflammatory cytokines.

  • Cell Culture and Treatment : RAW 264.7 macrophages are seeded in 24-well plates. After adherence, the cells are pre-treated with test compounds at various concentrations for 1 hour.

  • Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification : The concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis : The percentage of inhibition of cytokine release is calculated for each compound concentration relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of 2-benzylidene-1-indanones are believed to be mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate the general experimental workflow for evaluating anti-inflammatory activity and the core signaling cascades involved.

G cluster_workflow Experimental Workflow for Anti-inflammatory Activity Screening A 2-Benzylidene-1-indanone Derivatives & Known NSAIDs B In Vitro Assays A->B C COX-1/COX-2 Inhibition Assay B->C Enzymatic Activity D Nitric Oxide (NO) Production Assay B->D Cell-based E Cytokine Release Assay (LPS-stimulated Macrophages) B->E Cell-based F Data Analysis (IC50 Values, % Inhibition) C->F D->F E->F G Comparative Benchmarking F->G

Caption: General experimental workflow for screening and comparing the anti-inflammatory activity of test compounds.

G cluster_nfkb NF-κB Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Indanones 2-Benzylidene-1-indanones Indanones->IKK Inhibition

Caption: Simplified representation of the NF-κB signaling pathway and a potential point of intervention for 2-benzylidene-1-indanones.

G cluster_nrf2 Nrf2 Anti-inflammatory Signaling Pathway Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding AntiInflammatory Anti-inflammatory & Cytoprotective Genes ARE->AntiInflammatory Transcription Indanones 2-Benzylidene-1-indanones Indanones->Nrf2 Activation

Caption: The Nrf2 signaling pathway as a potential mechanism for the anti-inflammatory and antioxidant effects of 2-benzylidene-1-indanones.

Conclusion and Future Directions

The compiled data indicates that 2-benzylidene-1-indanone derivatives represent a promising class of anti-inflammatory compounds. Certain derivatives have demonstrated potent inhibition of key pro-inflammatory cytokines in vitro. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their activity against widely used NSAIDs, particularly concerning their COX-1/COX-2 selectivity and nitric oxide production inhibition.

Future research should focus on conducting comprehensive, head-to-head in vitro and in vivo studies that benchmark a broader range of 2-benzylidene-1-indanone derivatives against a panel of standard NSAIDs. Such studies are crucial for establishing a clear understanding of their potency, selectivity, and potential therapeutic advantages. Elucidating the precise molecular mechanisms underlying their anti-inflammatory effects will be vital for the rational design and development of novel, safe, and effective anti-inflammatory therapeutics based on the 2-benzylidene-1-indanone scaffold.

References

Safety Operating Guide

Prudent Disposal of 2-Phenyl-2,3-dihydro-1H-inden-1-one: A Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 2-Phenyl-2,3-dihydro-1H-inden-1-one necessitates a cautious approach to its disposal, leveraging safety protocols from structurally similar compounds. Researchers, scientists, and drug development professionals should handle this compound as potentially hazardous, adhering to stringent safety measures to ensure personal and environmental protection. The following procedures are based on best practices for analogous chemicals and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is mandatory when handling this compound for disposal.

CategoryEquipment/ControlSpecificationPurpose
Eye Protection Safety GogglesChemical splash-proof, conforming to EN166 or ANSI Z87.1Protects eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprenePrevents skin contact with the chemical.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified and properly functioningMinimizes inhalation exposure to chemical vapors or dust.
Emergency Equipment Eyewash StationAccessible within 10 seconds of travelFor immediate flushing of eyes in case of accidental exposure.[1]
Safety ShowerAccessible within 10 seconds of travelFor immediate decontamination of the body in case of large spills.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. It should be categorized as a non-halogenated organic solid waste.[2]

  • Containerization:

    • Solid Waste: Place solid this compound waste in a clearly labeled, sealable, and durable container.[2]

    • Solutions: For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS office.[2]

    • Contaminated Materials: Any materials, such as personal protective equipment, paper towels, or absorbent pads, that are contaminated with this compound should be treated as hazardous waste and placed in the designated waste container.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until pickup.[1]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and documentation.[2]

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]

  • Personal Protection: Wear the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an absorbent material like Chemizorb® to take up the substance. For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collection: Collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.[3]

  • Reporting: Report the spill to your institution's EHS personnel.[3]

Logical Workflow for Disposal

A Start: Handling this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Non-halogenated organic solid) B->C D Is the waste solid? C->D E Place in a labeled, sealable solid waste container D->E Yes F Use a labeled, leak-proof liquid waste container D->F No (Solution) G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-Phenyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This compound should be treated as a substance with potential hazards, necessitating stringent control measures. The following procedural guidance outlines the mandatory personal protective equipment (PPE), engineering controls, and step-by-step instructions for handling and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is mandatory. The primary engineering control is the use of a certified and properly functioning fume hood for all manipulations of this compound to minimize inhalation exposure.[1]

The following table summarizes the required PPE:

CategoryEquipment/ControlSpecificationPurpose
Eye Protection Safety GogglesChemical splash-proof, conforming to ANSI Z87.1 or European Standard EN166.[2][3]Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety goggles.Required when there is a risk of explosion or significant splash hazard.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves.[1][2] Glove manufacturer's compatibility data should be consulted.[2]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contact.[2]
Body Protection Laboratory CoatFull-length, buttoned, made of a non-synthetic material like cotton.[2]Protects skin and personal clothing from contamination.[2]
Footwear Safety FootwearClosed-toe, closed-heel shoes that cover the entire foot.[2]Protects feet from spills.
Respiratory Protection Fume HoodCertified and properly functioning.Minimizes inhalation exposure to chemical dust or vapors.[1]
RespiratorN95 or higher, based on a risk assessment.For use during large-scale handling, spill cleanup, or when a fume hood is not available.[1][2]
Emergency Equipment Eyewash StationAccessible within 10 seconds of travel.[1][3]For immediate flushing of eyes in case of accidental exposure.[1][3]
Safety ShowerAccessible within 10 seconds of travel.[1][3]For immediate decontamination of the body in case of large spills.[1][3]

Procedural Guidance for Handling

All operations involving 2-Phenyl-2,3-dihydro-1H-inden-1-one must be conducted with the assumption that the compound is hazardous.

Preparation:

  • Ensure the work area, preferably within a fume hood, is clean and uncluttered.[1]

  • Verify that the fume hood is functioning correctly.[1]

  • Don all required PPE as specified in the table above.[1]

Weighing and Transfer:

  • Conduct all weighing and transfer operations within the fume hood to contain any airborne particles.[1]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[1]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

Post-Handling:

  • After handling, thoroughly wash hands and any potentially contaminated surfaces.[3]

  • Decontaminate all equipment used during the procedure.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep_area Clean & Prepare Fume Hood verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don All Required PPE verify_hood->don_ppe weigh_transfer Weigh & Transfer Solid Compound don_ppe->weigh_transfer prep_solution Prepare Solution (If applicable) weigh_transfer->prep_solution wash_hands Wash Hands & Contaminated Surfaces prep_solution->wash_hands decontaminate Decontaminate Equipment wash_hands->decontaminate cluster_collection Waste Collection cluster_labeling Labeling cluster_storage_disposal Storage & Disposal segregate Segregate Contaminated Waste (Gloves, etc.) containerize Place in Labeled, Sealable Container segregate->containerize label_waste Label as 'Hazardous Waste' & with Chemical Name containerize->label_waste store_waste Store in Designated, Secure Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.